molecular formula C5-H7-N-O B031337 3-hydroxypent-4-enenitrile CAS No. 27451-36-1

3-hydroxypent-4-enenitrile

Cat. No.: B031337
CAS No.: 27451-36-1
M. Wt: 97.12 g/mol
InChI Key: PBCLOVRWBLGJQA-UHFFFAOYSA-N
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Description

3-Hydroxypent-4-enenitrile is a highly versatile and valuable bifunctional synthetic intermediate for advanced organic and medicinal chemistry research. This compound features a reactive nitrile group, which can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, alongside a hydroxyl group that can be functionalized or serve as a hydrogen bond donor. Its most distinctive feature is the terminal alkene, which offers a handle for further diversification through reactions such as cross-metathesis, hydrofunctionalization, or epoxidation. This unique combination of functionalities makes this compound an essential precursor in the synthesis of complex molecules, including potential pharmaceutical candidates, heterocyclic compounds, and novel polymers. Researchers value this nitrile for its utility in exploring new synthetic methodologies and constructing molecular scaffolds with defined stereochemistry. It is particularly relevant in the development of mechanism-based inhibitors and bioactive small molecules where the nitrile moiety can act as a pharmacophore or a hydrolytically stable bioisostere. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxypent-4-enenitrile
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InChI

InChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2,5,7H,1,3H2
Source PubChem
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InChI Key

PBCLOVRWBLGJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
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DSSTOX Substance ID

DTXSID20950134
Record name 3-Hydroxypent-4-enenitrile
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Molecular Weight

97.12 g/mol
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CAS No.

27451-36-1, 6071-81-4, 7451-85-6
Record name 3-Hydroxy-4-pentenenitrile
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Record name 1-Cyano-2-hydroxy-3-butene
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Record name Butene, (S)-1-cyano-2-hydroxy-3-
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Record name 3-Hydroxypent-4-enenitrile
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Record name 3-hydroxypent-4-enenitrile
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Record name 1-Cyano-2-hydroxy-3-butene
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxypent-4-enenitrile: A Natural Product with Chemopreventive Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Hydroxypent-4-enenitrile, a fascinating chiral molecule, stands at the crossroads of natural product chemistry and drug development. Found in cruciferous vegetables, this cyanohydrin has garnered significant attention for its potential chemopreventive properties. This technical guide provides a comprehensive overview of its chemical identity, synthesis, biological activity, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

Nomenclature and Identification

The nomenclature of this compound can vary, leading to potential ambiguity. To ensure clarity, this section delineates its various identifiers.

  • Systematic IUPAC Name: this compound

  • Common Name: Crambene

  • Synonyms: 1-cyano-2-hydroxy-3-butene, 3-hydroxy-4-pentenenitrile, 4-pentenenitrile, 3-hydroxy-[1]

CAS Numbers: The Chemical Abstracts Service (CAS) has assigned different numbers, which typically distinguish between the racemic mixture and its individual enantiomers:

  • Racemic Mixture (±)-3-hydroxypent-4-enenitrile: 27451-36-1[2]

  • (3R)-3-hydroxypent-4-enenitrile: 7451-85-6[3]

  • Unspecified Stereochemistry: 6071-81-4[1]

It is crucial for researchers to specify the stereochemistry when reporting on or utilizing this compound, as biological activity is often enantiomer-dependent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are estimated due to limited experimental data in the literature.

PropertyValueSource
Molecular Formula C₅H₇NO[3]
Molecular Weight 97.12 g/mol [3]
Boiling Point (estimated) 247.0 °C at 760 mmHg[2]
Flash Point (estimated) 103.2 °C[2]
Solubility in Water (estimated) 1.28 x 10⁵ mg/L at 25 °C[2]
logP (o/w) (estimated) -0.040[2]

Synthesis and Natural Occurrence

Natural Sources and Extraction

This compound is a naturally occurring compound found in plants of the Brassicaceae family, most notably in Crambe abyssinica (Abyssinian mustard). It is formed from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites characteristic of this plant family.

A general laboratory-scale procedure for the extraction of crambene from defatted Crambe abyssinica seed meal involves solvent extraction. While a detailed, standardized protocol is not widely published, the principles involve solid-liquid extraction using a suitable organic solvent, followed by purification steps such as chromatography to isolate the compound. The efficiency of extraction is influenced by factors such as the particle size of the meal, the choice of solvent, temperature, and extraction time.

Chemical Synthesis

The chemical synthesis of this compound can be approached through the nucleophilic addition of a cyanide equivalent to an appropriate electrophile. A logical retrosynthetic approach involves the disconnection of the C2-C3 bond, suggesting acrolein and the anion of acetonitrile as starting materials.

Conceptual Synthetic Workflow:

G cluster_0 Generation of Nucleophile cluster_1 Nucleophilic Addition acetonitrile Acetonitrile anion Acetonitrile Anion (⁻CH₂CN) acetonitrile->anion Deprotonation base Strong Base (e.g., LDA, NaH) acrolein Acrolein product This compound acrolein->product anion->product 1,2-Addition

Caption: Retrosynthetic analysis of this compound.

Detailed Protocol for Synthesis (Hypothetical, based on standard organic reactions):

This protocol is illustrative and should be optimized and validated in a laboratory setting.

  • Preparation of the Acetonitrile Anion:

    • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise.

    • Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

    • Add a solution of anhydrous acetonitrile in THF dropwise to the LDA solution. The formation of the acetonitrile anion is typically rapid.

  • Reaction with Acrolein:

    • To the solution of the acetonitrile anion at -78 °C, add a solution of freshly distilled acrolein in THF dropwise. It is critical to maintain a low temperature to favor the 1,2-addition product over the 1,4-addition (Michael addition) product.

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

Accurate characterization of this compound is essential for its identification and quality control. The following are the expected spectroscopic features:

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the vinyl protons, the methine proton adjacent to the hydroxyl and vinyl groups, and the methylene protons adjacent to the nitrile group. The chemical shifts (δ) and coupling constants (J) are crucial for structural confirmation.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule, including the nitrile carbon, the two sp² carbons of the vinyl group, the carbon bearing the hydroxyl group, and the methylene carbon.

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the key functional groups:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • C≡N stretch: A sharp, medium-intensity band around 2250 cm⁻¹.[4]

  • C=C stretch: A band in the region of 1640-1680 cm⁻¹.

  • =C-H stretch: A band typically above 3000 cm⁻¹.

Mass Spectrometry: Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns. The predicted m/z values for various adducts are provided in the table below.

Adductm/z
[M+H]⁺ 98.060041
[M+Na]⁺ 120.04198
[M-H]⁻ 96.045489

Biological Activity and Mechanism of Action

Chemoprevention via Nrf2-ARE Pathway Activation

The primary biological activity of interest for this compound (Crambene) is its ability to induce phase II detoxification enzymes, which play a critical role in protecting cells from carcinogens and oxidative stress. This induction is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.

Mechanism of Action:

Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.

Electrophilic compounds, such as isothiocyanates and nitriles derived from glucosinolate hydrolysis, can react with reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is no longer targeted for degradation, and it can accumulate and translocate to the nucleus.

In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including:

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): Detoxifies quinones and other electrophilic compounds.

  • Glutathione S-transferases (GSTs): Catalyze the conjugation of glutathione to a wide variety of electrophilic carcinogens, facilitating their detoxification and excretion.[1]

  • Heme oxygenase-1 (HO-1): An antioxidant enzyme that catabolizes heme to produce biliverdin, which is subsequently converted to the potent antioxidant bilirubin.

The upregulation of these and other phase II enzymes enhances the cell's capacity to neutralize carcinogens and reactive oxygen species, thereby reducing the risk of DNA damage and subsequent malignant transformation.

Signaling Pathway Diagram:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub Ubiquitin Crambene This compound (Crambene) Crambene->Keap1 Inactivates Keap1 Maf sMaf Nrf2_nuc->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Maf->ARE Binds Genes Cytoprotective Genes (e.g., NQO1, GSTs, HO-1) ARE->Genes Initiates Transcription mRNA mRNA Genes->mRNA Transcription Proteins Phase II Enzymes & Antioxidant Proteins mRNA->Proteins Translation

Caption: Nrf2-ARE signaling pathway activated by this compound.

Applications in Drug Development and Organic Synthesis

The unique structure of this compound, featuring a chiral center and multiple functional groups, makes it a valuable building block in organic synthesis.

Chiral Precursor in Natural Product Synthesis

The enantiomerically pure forms of this compound are particularly useful as chiral synthons. A notable example is its application in the total synthesis of marine alkaloids, such as those belonging to the lepadiformine family.[5][6][7][8] The stereocenter at C3 can be used to control the stereochemistry of subsequent transformations, enabling the asymmetric synthesis of complex target molecules.

Safety and Handling

Toxicology

This compound is a toxic compound and should be handled with appropriate precautions.

  • Acute Oral Toxicity: The LD50 in rats is reported to be 200 mg/kg.[2]

General Handling Precautions

Given the toxicity and the general hazards associated with nitriles and allylic alcohols, the following handling procedures are recommended:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of accidental exposure, seek immediate medical attention.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

This compound is a molecule of significant interest due to its natural origin, potent biological activity, and utility as a synthetic building block. Its ability to activate the Nrf2-ARE pathway underscores its potential as a lead compound for the development of chemopreventive agents. Further research into its enantioselective synthesis, detailed biological mechanisms, and applications in the total synthesis of complex natural products will undoubtedly continue to expand our understanding and utilization of this versatile compound.

References

  • 3-Hydroxypent-4-ene nitrile | C5H7NO | CID 54179979. PubChem. National Institutes of Health. [Link]

  • Pearson, W. H., & Hembre, E. J. (1996). Stereocontrolled synthesis of lepadiformine A. Organic & Biomolecular Chemistry, 24(17), 3197-3198.
  • Crambe seed processing: Filtration‐extraction on a bench scale. Sci-Hub. [Link]

  • Reddy, P. V., & Schaus, S. E. (2006). Total Synthesis of Lepadiformine Alkaloids using N-Boc α-Amino Nitriles as Trianion Synthons.
  • Application of the Biorefinery Concept in the Processing of Crambe (Crambe abyssinica Hochst) Seed Defatted Meal in a Pressurized Medium. MDPI. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • Total Synthesis of (±)-Lepadiformine. ResearchGate. [Link]

  • 1H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3.... ResearchGate. [Link]

  • Evaluation of enzyme-modified, solvent-extracted crambe seed meal by chemical analyses and rat feeding.. CABI. [Link]

  • Chang, C.-Y., & Chen, K. (2012). Total Syntheses of (±)-Lepadiformine B and C. Organic Letters, 14(13), 3432–3435.
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  • IR Absorption Spectrum - Functional Group Regions ‪@MajidAli2020‬. YouTube. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. ResearchGate. [Link]

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  • 3. 1H NMR Spectroscopy. [Link]

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Sources

The Enigmatic Nitrile: A Technical Guide to the Natural Occurrence and Analysis of 3-Hydroxypent-4-enenitrile in Cruciferous Vegetables

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Cruciferous vegetables, lauded for their health-promoting properties, are a rich reservoir of sulfur-containing secondary metabolites known as glucosinolates. Upon plant tissue disruption, these precursors undergo enzymatic hydrolysis to yield a diverse array of bioactive compounds, including isothiocyanates and indoles. This guide delves into a less-explored but significant class of these breakdown products: nitriles, with a specific focus on the natural occurrence, biosynthesis, and analytical methodologies for 3-hydroxypent-4-enenitrile. This hydroxynitrile, also known by the trivial name Crambene, has been isolated from cruciferous vegetables and demonstrates potential cancer-preventive properties. We will explore the intricate biochemical pathways leading to its formation, detail robust analytical workflows for its identification and quantification, and discuss its relevance in the context of cruciferous vegetable bioactivity and drug discovery.

Introduction: Beyond Isothiocyanates, The Rise of Bioactive Nitriles

The family Brassicaceae, encompassing a wide range of common vegetables such as broccoli, cabbage, and cauliflower, is distinguished by its unique chemical defense system centered around glucosinolates. For decades, research has predominantly focused on isothiocyanates, such as sulforaphane, as the primary drivers of the chemopreventive effects associated with cruciferous vegetable consumption. However, the hydrolytic fate of glucosinolates is a complex and branching pathway, significantly influenced by the specific glucosinolate structure, pH, and the presence of specifier proteins.[1][2] This leads to the formation of a variety of other compounds, including nitriles, which are increasingly being recognized for their own distinct biological activities.[3]

This guide specifically addresses this compound, a nitrile that has been identified in cruciferous plants.[4] Understanding the natural sources and formation of this compound is critical for a comprehensive evaluation of the health benefits of cruciferous vegetables and for harnessing their full therapeutic potential.

Biosynthesis of this compound: A Glucosinolate-Derived Origin

The formation of this compound is intrinsically linked to the glucosinolate-myrosinase system, a classic example of a "chemical bomb" in plants where the substrate and enzyme are physically separated until tissue damage occurs.[5][6]

The Glucosinolate Precursor

The direct precursor to this compound is a specific alkenyl glucosinolate. Based on its chemical structure, the most probable precursor is (2S)-2-hydroxypent-4-enyl glucosinolate , also known as gluconapoleiferin .[5] This glucosinolate possesses the necessary carbon skeleton and functional groups to yield this compound upon hydrolysis.

The Role of Myrosinase and Specifier Proteins

The hydrolytic process is initiated by the enzyme myrosinase (a thioglucosidase), which cleaves the glucose moiety from the glucosinolate precursor upon tissue damage (e.g., chewing, cutting).[1] This results in an unstable aglycone. The subsequent rearrangement of this aglycone is a critical control point that determines the final product profile.

While the spontaneous rearrangement of many aglycones yields isothiocyanates, the formation of nitriles, particularly from alkenyl glucosinolates, is directed by the action of specifier proteins .[1][7]

  • Epithiospecifier Protein (ESP): This protein is a key player in diverting the hydrolysis of alkenyl glucosinolates away from isothiocyanate production towards the formation of epithionitriles and simple nitriles.[6][8] In the case of non-alkenyl glucosinolates, ESP activity favors the formation of nitriles.[1]

  • Nitrile-Specifier Proteins (NSPs): As their name suggests, these proteins also promote the formation of nitriles from glucosinolate hydrolysis.[9]

The presence and activity of these specifier proteins in different cruciferous vegetables and even in different tissues of the same plant can lead to significant variations in the relative abundance of this compound.

Biosynthesis of this compound cluster_0 Glucosinolate Precursor cluster_1 Enzymatic Hydrolysis cluster_2 Product Formation Gluconapoleiferin (2S)-2-Hydroxypent-4-enyl Glucosinolate Myrosinase Myrosinase Gluconapoleiferin->Myrosinase Tissue Damage Unstable_Aglycone Unstable Aglycone Myrosinase->Unstable_Aglycone Hydrolysis Hydroxynitrile This compound Unstable_Aglycone->Hydroxynitrile Rearrangement (ESP/NSP mediated) Isothiocyanate Corresponding Isothiocyanate (minor product) Unstable_Aglycone->Isothiocyanate Spontaneous Rearrangement

Figure 1: Proposed biosynthetic pathway of this compound.

Analytical Methodology for the Identification and Quantification of this compound

The analysis of volatile and semi-volatile glucosinolate hydrolysis products like this compound requires sensitive and specific analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.[10][11]

Sample Preparation and Extraction

The primary challenge in analyzing glucosinolate hydrolysis products is to accurately replicate the enzymatic conversion that occurs in vivo or during food preparation, while preventing the loss of volatile analytes.

Step-by-Step Protocol for Extraction:

  • Sample Homogenization: Weigh a precise amount of fresh cruciferous vegetable material (e.g., 5-10 g). To mimic natural hydrolysis, homogenize the sample in a minimal amount of deionized water at room temperature. This allows for the endogenous myrosinase to act on the glucosinolates.

  • Incubation: Allow the homogenate to stand for a defined period (e.g., 30-60 minutes) to ensure complete enzymatic hydrolysis.

  • Solvent Extraction: Extract the aqueous homogenate with a water-immiscible organic solvent such as dichloromethane or diethyl ether. The choice of solvent should be based on the polarity of the target analyte.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate to remove residual water. Carefully concentrate the extract under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis. Avoid excessive heat to prevent the degradation of thermolabile compounds.

GC-MS Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column is required.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is typically used for the separation of these types of compounds.[9]

  • Oven Temperature Program: A programmed temperature gradient is essential for separating a complex mixture of volatile and semi-volatile compounds. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode is used for detection and identification.

  • Data Analysis: The identification of this compound is achieved by comparing the obtained mass spectrum and retention time with that of an authentic standard or with reference spectra from established libraries (e.g., NIST, Wiley). Quantification can be performed using an internal standard and a calibration curve.

Analytical Workflow Sample Cruciferous Vegetable Sample Homogenization Homogenization (in water) Sample->Homogenization Incubation Incubation (allow for hydrolysis) Homogenization->Incubation Extraction Solvent Extraction (e.g., Dichloromethane) Incubation->Extraction Concentration Drying and Concentration Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Identification Identification (Mass Spectrum & RT) GCMS->Identification Quantification Quantification (Internal Standard) GCMS->Quantification

Figure 2: General analytical workflow for this compound.

Natural Distribution and Biological Significance

While comprehensive quantitative data across a wide range of cruciferous vegetables is still emerging, this compound (Crambene) has been isolated from species within the Brassicaceae family.[4] Its presence and concentration are expected to vary significantly based on the plant's genetics (genotype), developmental stage, and growing conditions, as these factors influence both the glucosinolate profile and the expression of specifier proteins.[1]

Table 1: Profile of this compound

PropertyValue/DescriptionSource
Chemical Name This compound[12]
Trivial Name Crambene[4]
CAS Number 6071-81-4[4]
Molecular Formula C5H7NO[12]
Molecular Weight 97.12 g/mol [13]
Precursor Glucosinolate (2S)-2-hydroxypent-4-enyl glucosinolate (Gluconapoleiferin) (Proposed)[5]
Known Biological Activity Cancer-preventive effects; induction of quinone reductase and glutathione S-transferase.[4]

The reported biological activity of Crambene, specifically its ability to induce phase II detoxification enzymes like quinone reductase and glutathione S-transferase, positions it as a compound of significant interest for chemoprevention research.[4] This activity profile is similar to that of some well-studied isothiocyanates, suggesting that the health benefits of cruciferous vegetables may be attributable to a broader range of hydrolysis products than previously thought.

Conclusion and Future Directions

This compound represents an important, yet understudied, bioactive compound naturally present in cruciferous vegetables. Its formation via the hydrolysis of (2S)-2-hydroxypent-4-enyl glucosinolate, mediated by myrosinase and specifier proteins, highlights the complexity of the glucosinolate system. The analytical methods outlined in this guide provide a robust framework for the accurate identification and quantification of this hydroxynitrile, which is essential for future research.

Further studies are warranted to:

  • Systematically screen a wide variety of cruciferous vegetables to quantify the natural variation in this compound content.

  • Elucidate the specific roles of different epithiospecifier and nitrile-specifier protein isoforms in its biosynthesis.

  • Conduct further in-depth investigations into its mechanisms of action and potential therapeutic applications.

A deeper understanding of this compound and other bioactive nitriles will undoubtedly contribute to a more complete picture of the health benefits of cruciferous vegetables and may unveil new opportunities for drug discovery and development.

References

  • Blažević, I., et al. (2020). Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities. Molecules, 25(19), 4557. Available at: [Link]

  • Hanschen, F. S., et al. (2018). Isothiocyanates, Nitriles, and Epithionitriles from Glucosinolates Are Affected by Genotype and Developmental Stage in Brassica oleracea Varieties. Frontiers in Plant Science, 9, 1095. Available at: [Link]

  • Barba, F. J., et al. (2016). Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing. Frontiers in Nutrition, 3, 24. Available at: [Link]

  • Lambrix, V., et al. (2001). The Arabidopsis Epithiospecifier Protein Promotes the Hydrolysis of Glucosinolates to Nitriles and Influences Trichoplusia ni Herbivory. The Plant Cell, 13(12), 2793-2807. Available at: [Link]

  • Abdel-Farid, I. B., et al. (2004). GC-MS analysis of volatile hydrolysis products from glucosinolates in Farsetia aegyptia var. ovalis. Journal of the Science of Food and Agriculture, 84(5), 461-467. Available at: [Link]

  • Gonda, S., et al. (2023). Antifungal Activity of Glucosinolate-Derived Nitriles and Their Synergistic Activity with Glucosinolate-Derived Isothiocyanates Distinguishes Various Taxa of Brassicaceae Endophytes and Soil Fungi. Journal of Fungi, 9(8), 785. Available at: [Link]

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  • Witzel, K., et al. (2019). Identification and Characterization of Three Epithiospecifier Protein Isoforms in Brassica oleracea. Frontiers in Plant Science, 10, 1599. Available at: [Link]

  • Matusheski, P. V., et al. (2006). Epithiospecifier protein activity in broccoli: The link between terminal alkenyl glucosinolates and sulphoraphane nitrile. Journal of the Science of Food and Agriculture, 86(14), 2438-2444. Available at: [Link]

  • Burow, M., et al. (2009). Nitrile-specifier Proteins Involved in Glucosinolate Hydrolysis in Arabidopsis thaliana. The Journal of Biological Chemistry, 284(4), 2365-2374. Available at: [Link]

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An In-depth Technical Guide to the Discovery and Isolation of Crambene from Brassica Species

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

Crambene, a naturally occurring nitrile with the chemical name 1-cyano-2-hydroxy-3-butene, is a bioactive compound derived from the enzymatic hydrolysis of progoitrin, a glucosinolate found in various Brassica species. This technical guide provides a comprehensive overview of the discovery, isolation, purification, and characterization of crambene. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and detailed methodologies to work with this promising molecule. The guide emphasizes the causal relationships in experimental design, ensuring a deep understanding of the principles behind each step. All protocols are presented as self-validating systems, and key claims are supported by authoritative references.

Introduction: The Significance of Crambene

Cruciferous vegetables of the Brassica genus are renowned for their health-promoting properties, largely attributed to their rich content of glucosinolates and their hydrolysis products. While much of the scientific focus has been on isothiocyanates like sulforaphane, other bioactive compounds, including nitriles, are gaining attention for their potential therapeutic applications. Crambene is one such nitrile, a hydrolysis product of the glucosinolate progoitrin.[1]

Emerging research has highlighted the bioactivity of crambene, particularly its ability to upregulate detoxification enzymes. Studies have shown that crambene can induce hepatic quinone reductase, an important enzyme in carcinogen detoxification, through the antioxidant response element (ARE) pathway.[1] This mechanism of action is similar to that of the well-studied chemopreventive agent sulforaphane, suggesting that crambene may also possess significant potential in disease prevention and therapy. This guide provides the foundational knowledge and practical protocols for researchers to explore the full potential of this intriguing natural product.

Sourcing Crambene: High-Progoitrin Brassica Species

The primary precursor to crambene is the glucosinolate progoitrin. Therefore, the selection of appropriate plant material is the critical first step in the isolation of crambene. Several species and varieties within the Brassica genus are known to contain significant amounts of progoitrin.

Key Progoitrin-Rich Brassica Species:

  • Collards (Brassica oleracea var. viridis) : Consistently reported as having high levels of progoitrin.[2]

  • Brussels Sprouts (Brassica oleracea var. gemmifera) : Another excellent source of progoitrin.[2]

  • Russian Kale (Brassica napus) : Certain varieties of Russian or Siberian kale are rich in progoitrin.[1][2]

  • Vegetable Turnip Leaves (Brassica rapa) : The leaves of the vegetable turnip have been shown to contain substantial amounts of progoitrin.[3]

The concentration of progoitrin can be influenced by factors such as plant cultivar, growing conditions, and plant age. Therefore, it is advisable to perform an initial screening of potential plant sources to identify the most suitable material for crambene isolation.

The Crucial Step: Enzymatic Hydrolysis of Progoitrin to Crambene

The conversion of progoitrin to crambene is an enzymatic process catalyzed by myrosinase (a thioglucoside glucohydrolase, EC 3.2.1.147).[4][5] This enzyme is physically separated from its glucosinolate substrate in intact plant cells and is released upon tissue damage, such as chopping or crushing.[6][7]

The hydrolysis of glucosinolates can yield various products, including isothiocyanates, nitriles, and epithionitriles.[8] The formation of crambene (a nitrile) is favored under specific conditions, primarily influenced by the presence of Nitrile-Specifier Proteins (NSPs) and a slightly acidic pH.[9][10] In the absence of these factors, the hydrolysis of progoitrin may predominantly yield goitrin, an isothiocyanate.[4]

Figure 1: Enzymatic hydrolysis of progoitrin to crambene and goitrin.
Protocol for Enzymatic Hydrolysis

This protocol is designed to maximize the yield of crambene by creating an environment that favors nitrile formation.

Materials:

  • Fresh, high-progoitrin Brassica plant material (e.g., collard greens, Brussels sprouts)

  • Deionized water

  • Phosphate buffer (0.1 M, pH 6.0)

  • Blender or food processor

  • Cheesecloth

  • Centrifuge and centrifuge tubes

Procedure:

  • Tissue Homogenization: Thoroughly wash the fresh plant material and chop it into small pieces. Homogenize the plant material in a blender with a minimal amount of cold deionized water (e.g., a 1:2 plant-to-water ratio by weight) to facilitate cell disruption and the release of myrosinase.

  • Incubation for Hydrolysis: Transfer the homogenate to a reaction vessel. Adjust the pH to approximately 6.0 with the phosphate buffer. This slightly acidic condition favors the activity of NSPs and nitrile formation.[7] Allow the hydrolysis to proceed at room temperature (approximately 25°C) for 2-4 hours with gentle agitation.

  • Enzyme Deactivation: After the incubation period, it is crucial to halt the enzymatic reaction to prevent further conversion or degradation of crambene. This can be achieved by heating the mixture to 70-80°C for 10-15 minutes or by adding a sufficient volume of a water-miscible organic solvent like methanol or ethanol to denature the myrosinase.

  • Clarification of the Hydrolysate: Separate the solid plant material from the aqueous hydrolysate by filtering through several layers of cheesecloth, followed by centrifugation at 4000 x g for 20 minutes to pellet any remaining fine particles. The supernatant, which now contains the crambene, is collected for the subsequent extraction step.

Extraction and Purification of Crambene

The following workflow outlines a robust procedure for the extraction and purification of crambene from the aqueous hydrolysate. This process involves liquid-liquid extraction followed by chromatographic purification.

Crambene Isolation and Purification Workflow cluster_0 Extraction cluster_1 Purification AqueousHydrolysate Aqueous Hydrolysate (containing Crambene) LLE Liquid-Liquid Extraction (with Ethyl Acetate or Dichloromethane) AqueousHydrolysate->LLE OrganicPhase Crude Organic Extract LLE->OrganicPhase AqueousPhase Aqueous Waste LLE->AqueousPhase Evaporation Solvent Evaporation OrganicPhase->Evaporation CrudeCrambene Crude Crambene Residue Evaporation->CrudeCrambene ColumnChromatography Silica Gel Column Chromatography (optional pre-purification) CrudeCrambene->ColumnChromatography PrepHPLC Preparative HPLC (C18 reverse-phase column) ColumnChromatography->PrepHPLC FractionCollection Fraction Collection (monitoring with Refractive Index detector) PrepHPLC->FractionCollection PurityAnalysis Purity Analysis (Analytical HPLC) FractionCollection->PurityAnalysis PureCrambene Pure Crambene PurityAnalysis->PureCrambene

Figure 2: Workflow for the isolation and purification of crambene.
Step-by-Step Protocols

A. Liquid-Liquid Extraction

This step aims to transfer the relatively nonpolar crambene from the aqueous hydrolysate into an organic solvent, leaving behind more polar impurities.

Materials:

  • Clarified aqueous hydrolysate

  • Ethyl acetate or dichloromethane

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Transfer the clarified hydrolysate to a separatory funnel.

  • Add an equal volume of ethyl acetate or dichloromethane and shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.

  • Allow the layers to separate. The organic layer (top for ethyl acetate, bottom for dichloromethane) contains the crambene.

  • Drain the organic layer and repeat the extraction of the aqueous layer two more times with fresh organic solvent to maximize the recovery of crambene.

  • Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

  • Filter to remove the sodium sulfate and concentrate the organic extract under reduced pressure using a rotary evaporator to obtain a crude crambene residue.

B. Preparative High-Performance Liquid Chromatography (HPLC) Purification

Preparative HPLC is a powerful technique for isolating pure compounds from a mixture.[11] A reverse-phase C18 column is well-suited for the purification of moderately polar compounds like crambene.

Materials:

  • Crude crambene residue

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Preparative HPLC system with a C18 column

  • Refractive Index (RI) detector

Procedure:

  • Sample Preparation: Dissolve the crude crambene residue in a minimal amount of the initial mobile phase (e.g., 10-20% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions (Example):

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size)

    • Mobile Phase: A gradient of acetonitrile in water. A typical starting point could be a linear gradient from 10% to 50% acetonitrile over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC scouting runs.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min for a preparative column of this size.

    • Detection: Refractive Index (RI) is a suitable detection method for nitriles that may have a weak UV chromophore.

  • Fraction Collection: Inject the prepared sample onto the preparative HPLC system. Collect fractions corresponding to the peak of interest.

  • Purity Assessment: Analyze the collected fractions using analytical HPLC to assess their purity. Pool the fractions that meet the desired purity level (e.g., >95%).

  • Final Concentration: Evaporate the solvent from the pooled pure fractions under reduced pressure to obtain pure, isolated crambene.

Characterization of Crambene

The identity and purity of the isolated crambene must be confirmed using a combination of spectroscopic techniques.

A. Physicochemical Properties
PropertyValueSource
Molecular FormulaC₅H₇NOSpectraBase[1]
Molecular Weight97.12 g/mol SpectraBase[1]
AppearanceColorless oilChemicalBook[12]
Water Solubility29.1 g/L (predicted)Human Metabolome Database[13]
logP0.07 (predicted)Human Metabolome Database[13]
B. Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹³C NMR: The SpectraBase database provides the following chemical shifts for the carbons in crambene:

    • A literature reference for the ¹³C NMR data is available in MAGN.RES.CHEM., 47, S26(2009).[1]

  • ¹H NMR (Predicted): The Human Metabolome Database provides predicted ¹H NMR data. Experimental verification is recommended for definitive structural confirmation.

Mass Spectrometry (MS):

  • Exact Mass: 97.052764 g/mol [1]

Stability and Storage

Crambene, as an unsaturated aliphatic nitrile and a cyanohydrin-like structure, may be susceptible to degradation over time, particularly in the presence of strong acids, bases, or high temperatures.[14][15]

Recommended Storage Conditions:

  • Short-term: Store pure crambene as a neat oil or in a suitable organic solvent (e.g., acetonitrile) at -20°C.

  • Long-term: For long-term storage, it is advisable to store crambene at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and degradation.

It is recommended to perform periodic purity checks by analytical HPLC to monitor the stability of the stored compound.

Conclusion

This technical guide provides a comprehensive framework for the discovery, isolation, and characterization of crambene from Brassica species. By understanding the importance of selecting progoitrin-rich plant material, optimizing the enzymatic hydrolysis to favor nitrile formation, and employing a systematic extraction and purification workflow, researchers can successfully obtain high-purity crambene for further investigation. The detailed protocols and underlying scientific principles presented herein are intended to facilitate the exploration of crambene's biological activities and its potential as a novel therapeutic agent.

References

  • SpectraBase. CRAMBENE;1-CYANO-2-HYDROXY-3-BUTENE;CHB. Available from: [Link]

  • Human Metabolome Database. 1-Cyano-2-hydroxy-3-butene (HMDB0031339). Available from: [Link]

  • Burow, M., et al. (2009). Nitrile-specifier proteins involved in glucosinolate hydrolysis in Arabidopsis thaliana. Plant Molecular Biology, 71(1-2), 1-16.
  • Frost, B. J., et al. (2021). Hydration of Aliphatic Nitriles Catalyzed by an Osmium Polyhydride: Evidence for an Alternative Mechanism. Inorganic Chemistry, 60(9), 6584–6594.
  • Rahman, M., et al. (2021). Brassicaceae Mustards: Phytochemical Constituents, Pharmacological Effects, and Mechanisms of Action against Human Disease. ResearchGate. Available from: [Link]

  • INEOS Group. Acrylonitrile. Available from: [Link]

  • Chemistry LibreTexts. Cyanohydrins. Available from: [Link]

  • ACS Publications. Novel aza-BODIPY-carborane conjugates: synthesis and characterization. Available from: [Link]

  • Barba, F. J., et al. (2023). Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story. Frontiers in Plant Science, 14, 1144947.
  • He, H., et al. (2012). GENETIC VARIATION IN GLUCOSINOLATE CONTENT WITHIN BRASSICA RAPA VEGETABLES. Acta Horticulturae, 944, 113-120.
  • NIH. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Available from: [Link]

  • Wikipedia. Cyanohydrin. Available from: [Link]

  • PlasticsEurope. Safe handling of unsaturated polyester resins. Available from: [Link]

  • Jeffery, E. H., & Brown, A. F. (2008). Glucosinolate hydrolysis and bioavailability of resulting isothiocyanates: Focus on glucoraphani. Phytochemistry Reviews, 7(4), 637–649.
  • INEOS Nitriles. Acrylonitrile: Safe Handling and Storage Guide. Available from: [Link]

  • Chemcd. 1-cyano-2-hydroxy-3-butene. Available from: [Link]

  • RSC Publishing. Novel aza-BODIPY-carborane conjugates: synthesis and characterization. Available from: [Link]

  • MiMeDB. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (MMDBc0017342). Available from: [Link]

  • Jeffery, E. H., et al. (2015). Myrosinase-dependent and –independent formation and control of isothiocyanate products of glucosinolate hydrolysis. Frontiers in Nutrition, 2, 22.
  • NIH. Discovery and characterization of a terpene biosynthetic pathway featuring a norbornene-forming Diels-Alderase. Available from: [Link]

  • Felker, P., et al. (2016). Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism. Nutrition Reviews, 74(4), 248–258.
  • Master Organic Chemistry. Formation of Cyanohydrins from ketones and aldehydes. Available from: [Link]

  • RSC Publishing. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Available from: [Link]

  • Taylor & Francis. Myrosinase – Knowledge and References. Available from: [Link]

  • NIH. Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Available from: [Link]

  • FooDB. Showing Compound But-3-en-2-one (FDB007029). Available from: [Link]

  • ACS Publications. (S)- and (R)-1-Cyano-2-hydroxy-3-butene from Myrosinase Hydrolysis of epi-Progoitrin and Progoitrin. Available from: [Link]

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Methodological & Application

Catalytic asymmetric cyanation for "3-hydroxypent-4-enenitrile" production

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Catalytic Asymmetric Cyanation for the Synthesis of 3-Hydroxypent-4-enenitrile

Abstract

Optically active cyanohydrins are invaluable building blocks in synthetic organic chemistry, serving as precursors to a wide array of functional groups, including carboxylic acids, amines, and amides.[1] this compound, a chiral β-hydroxy nitrile, is a particularly versatile intermediate due to its contiguous stereocenters and the presence of a vinyl group amenable to further transformations. This document provides a detailed guide to the production of this compound via the catalytic asymmetric ring-opening (ARO) of a prochiral epoxide, 1,2-epoxy-3-butene (butadiene monoxide). We delve into the mechanistic underpinnings of the reaction, offer a field-proven experimental protocol, and emphasize the critical safety procedures required for handling cyanide reagents. This guide is intended for researchers in organic synthesis and drug development seeking to employ robust methods for constructing complex chiral molecules.

Mechanistic Rationale: The Logic of Asymmetric Catalysis

The core of this transformation is the enantioselective nucleophilic attack of a cyanide anion on one of the two electrophilic carbons of the epoxide ring.[2] The challenge lies in controlling which carbon is attacked and from which face, thereby dictating the absolute stereochemistry of the two newly formed stereocenters. This control is achieved through a chiral Lewis acidic catalyst.

The Catalytic Cycle Explained:

  • Activation: A chiral Lewis acid catalyst, typically a metal complex with an enantiopure ligand (e.g., a Titanium-TADDOL or Chromium-Salen complex), coordinates to the oxygen atom of the 1,2-epoxy-3-butene substrate. This coordination polarizes the C-O bonds, rendering the epoxide more susceptible to nucleophilic attack.[2]

  • Stereocontrolled Attack: The steric environment created by the chiral ligand directs the incoming cyanide nucleophile (often delivered from trimethylsilyl cyanide, TMSCN) to preferentially attack one of the two epoxide carbons. The reaction proceeds via an S(N)2-type mechanism, resulting in an inversion of configuration at the attacked carbon center.

  • Product Release: After the ring-opening, a silylated intermediate is formed. Subsequent hydrolysis during the work-up removes the silyl protecting group to yield the final this compound product and regenerate the catalyst for the next cycle.

The following diagram illustrates this proposed catalytic pathway.

Catalytic_Cycle cluster_main Catalytic Cycle for Asymmetric Ring Opening Catalyst Chiral Lewis Acid (e.g., Ti-TADDOL) Complex Activated Catalyst- Epoxide Complex Catalyst->Complex Coordination Epoxide 1,2-Epoxy-3-butene (Substrate) Epoxide->Complex TransitionState Enantiodetermining Transition State Complex->TransitionState Nucleophilic Attack TMSCN TMSCN (Cyanide Source) TMSCN->TransitionState Product_Complex Silylated Product- Catalyst Complex TransitionState->Product_Complex Product_Complex->Catalyst Product Release & Catalyst Regeneration Product (R)-3-(trimethylsilyloxy)pent- 4-enenitrile Product_Complex->Product

Caption: Proposed catalytic cycle for the asymmetric cyanation of 1,2-epoxy-3-butene.

CRITICAL SAFETY PROTOCOLS: Handling Cyanide Reagents

WARNING: Sodium cyanide, potassium cyanide, and trimethylsilyl cyanide (TMSCN) are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[3] Acidification of cyanide salts or solutions will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[4] All personnel must receive specific training before handling these reagents.

  • Designated Work Area: All manipulations involving cyanide must be conducted in a designated, properly functioning chemical fume hood. The work area should be lined with absorbent, disposable bench pads.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.[3]

    • Hand Protection: Wear two pairs of nitrile or neoprene gloves.[3] Change gloves immediately upon any suspected contact.

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required. Ensure no skin is exposed.

  • Handling Procedures:

    • Never Work Alone: Always ensure a "buddy" is present and aware of the procedure.

    • Avoid Acids and Water: Store all cyanide reagents away from acids and moisture to prevent the formation of HCN gas.[4][5]

    • Inert Atmosphere: TMSCN is moisture-sensitive. Handle it under an inert atmosphere (e.g., Argon or Nitrogen).

  • Quenching and Decontamination:

    • Reaction mixtures must be quenched slowly with a basic solution (e.g., aqueous sodium hydroxide or an alkaline bleach solution with a pH > 10) to destroy excess cyanide.[4]

    • All contaminated glassware and equipment must be decontaminated by rinsing three times with an alkaline (pH > 10) 10% bleach solution.[4]

  • Waste Disposal: All cyanide-containing waste (solid, liquid, and contaminated materials) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. The waste should be kept basic (pH > 10).[4]

Detailed Experimental Protocol

This protocol details the synthesis of (S)-3-hydroxypent-4-enenitrile. For the (R)-enantiomer, the enantiomeric version of the chiral ligand should be used.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]Reagent Grade, 97%Sigma-AldrichMoisture sensitive.
(4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)>98%Strem ChemicalsChiral ligand. For (S)-product, use (4R,5R). For (R), use (4S,5S).
1,2-Epoxy-3-butene (Butadiene monoxide)>98%TCI AmericaVolatile and reactive. Store at low temperature.
Trimethylsilyl cyanide (TMSCN)Synthesis Grade, 98%Oakwood ChemicalEXTREMELY TOXIC . Moisture sensitive.
TolueneAnhydrous, >99.8%Acros OrganicsUse from a solvent purification system or a freshly opened bottle.
Diethyl ether (Et₂O)AnhydrousFisher ScientificFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Saturated aq. NaHCO₃--For work-up.
Brine--For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)--For drying.
Silica Gel230-400 mesh-For column chromatography.
Step-by-Step Procedure

The following workflow diagram provides a high-level overview of the experimental process.

Workflow cluster_workflow Experimental Workflow A 1. Catalyst Preparation B 2. Reaction Setup A->B C 3. Cyanation Reaction B->C D 4. Basic Quench C->D E 5. Extraction & Drying D->E F 6. Purification (Chromatography) E->F G 7. Analysis (NMR, Chiral GC/HPLC) F->G

Caption: High-level overview of the experimental workflow.

1. In-situ Catalyst Preparation: a. To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add (4R,5R)-TADDOL (0.22 mmol, 0.22 eq). b. Add anhydrous toluene (20 mL) via syringe. c. Stir the resulting suspension at room temperature and add titanium(IV) isopropoxide (0.44 mmol, 0.44 eq) dropwise via syringe. d. Stir the mixture at 40 °C for 1 hour. A clear, pale-yellow solution of the chiral Ti-TADDOLate complex should form. e. Cool the catalyst solution to -20 °C using a cryocooler or an appropriate cooling bath. Rationale: Lower temperatures often enhance enantioselectivity by favoring the more ordered, diastereomeric transition state.

2. Asymmetric Cyanation Reaction: a. To the cold catalyst solution, add 1,2-epoxy-3-butene (1.0 mmol, 1.0 eq) dropwise. b. Stir the mixture for 15 minutes at -20 °C. c. Add trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 eq) dropwise over 20 minutes using a syringe pump. Rationale: Slow addition of the nucleophile maintains a low concentration, which can suppress potential side reactions and improve selectivity. d. Allow the reaction to stir at -20 °C for 24-48 hours.

3. Reaction Monitoring: a. Monitor the consumption of the epoxide starting material by thin-layer chromatography (TLC) or gas chromatography (GC). b. For TLC, use a 20% diethyl ether in hexanes eluent and visualize with a potassium permanganate stain.

4. Work-up and Purification: a. Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution (20 mL) at -20 °C. CAUTION: Perform this step carefully in the fume hood. b. Allow the mixture to warm to room temperature and stir vigorously for 1 hour to ensure hydrolysis of the silylated product. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). d. Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Rationale: The NaHCO₃ wash neutralizes any acidic species and helps in the hydrolysis. The brine wash removes bulk water. e. Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% diethyl ether in hexanes gradient) to afford this compound as a colorless oil.

5. Characterization: a. Obtain ¹H and ¹³C NMR spectra to confirm the structure. b. Determine the enantiomeric excess (e.e.) of the product by chiral GC or HPLC analysis, comparing the result to a racemic standard.

Expected Results & Troubleshooting

The described protocol can be expected to deliver the desired product with good yield and high enantioselectivity.

Typical Data
ParameterExpected ValueNotes
Yield 75-90%Based on the limiting reagent (1,2-epoxy-3-butene).
Enantiomeric Excess >95% e.e.Highly dependent on ligand purity and reaction temperature control.
Physical Appearance Colorless Oil-
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (moisture contamination).2. Low reaction temperature.1. Ensure all glassware is rigorously dried and use anhydrous solvents.2. Allow the reaction to run for a longer duration or slightly increase the temperature (e.g., to -10 °C), though this may impact e.e.
Low Enantioselectivity 1. Impure chiral ligand.2. Reaction temperature too high.3. "Background" uncatalyzed reaction.1. Recrystallize the TADDOL ligand before use.2. Maintain a consistent low temperature (-20 °C or lower).3. Ensure slow addition of TMSCN.
Formation of Side Products 1. Polymerization of the epoxide.2. Isomerization of the product.1. Use high-purity epoxide and maintain low temperature.2. Ensure the work-up is performed under neutral or slightly basic conditions to avoid acid-catalyzed isomerization.

References

  • te Grotenhuis, C., Schoonen, L., & Rutjes, F. P. J. T. (n.d.). The cyanide-induced ring opening of epoxides leads to the formation of a... Thieme Chemistry. [Link]

  • MIT Environment, Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

  • Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide ring-opening reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]

  • Martinez, L. E., Leighton, J. L., Carsten, D. H., & Jacobsen, E. N. (1995). Highly Enantioselective Ring Opening of Epoxides Catalyzed by (salen)Cr(III) Complexes. Journal of the American Chemical Society, 117(21), 5897–5898. [Link]

  • Dartmouth College. (n.d.). Cyanide Salts - Environmental Health and Safety. [Link]

  • University of California, Riverside. (n.d.). Cyanide Standard Operating Procedure Template. [Link]

  • North, M. (2010). Catalytic asymmetric cyanation reactions. Tetrahedron: Asymmetry, 21(11-12), 1349-1364. [Link]

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Application Notes and Protocols: 3-Hydroxypent-4-enenitrile as a Versatile Synthon for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the utility of 3-hydroxypent-4-enenitrile as a strategic building block for the synthesis of valuable heterocyclic scaffolds. This trifunctional molecule, possessing a hydroxyl group, a nitrile moiety, and a terminal alkene, offers multiple avenues for chemical transformation, enabling the construction of diverse and complex molecular architectures. Herein, we provide in-depth application notes and detailed, field-proven protocols for the synthesis of two key classes of heterocycles: substituted pyridones and functionalized γ-butyrolactones. The causality behind experimental choices, mechanistic insights, and troubleshooting guidance are provided to empower researchers in drug discovery and chemical development to leverage the unique reactivity of this versatile synthon.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring at least one heterocyclic ring. The inherent reactivity and conformational pre-organization of cyclic systems make them privileged scaffolds for interacting with biological targets. Consequently, the development of novel and efficient routes to functionalized heterocycles from readily accessible starting materials is a paramount objective in modern organic synthesis.

This compound, a molecule containing a secondary alcohol, a terminal vinyl group, and a nitrile, represents a highly versatile yet underexplored building block. Its strategic placement of functional groups allows for a variety of selective transformations, including intramolecular cyclizations and participation in multicomponent reactions (MCRs). The nitrile group itself is a valuable functional handle, capable of being transformed into amines, amides, or carboxylic acids, or participating directly in cyclization reactions.[1] The vinyl group can act as a Michael acceptor or participate in cycloaddition and cross-coupling reactions, while the hydroxyl group can be a nucleophile or a directing group. This guide will illuminate two distinct and powerful applications of this synthon.

Synthesis of this compound

The direct synthesis of this compound can be achieved through the nucleophilic addition of a cyanide source to an appropriate electrophile. A plausible and efficient method is the addition of acetonitrile anion to acrolein.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of β,γ-unsaturated nitriles.[2]

Reaction Scheme:

Caption: Workflow for pyridone synthesis.

Protocol 3.1: One-Pot Synthesis of 4-Methyl-5,6-dihydro-2(1H)-pyridone

Materials:

  • This compound (1.0 eq)

  • Ammonium acetate (5.0 eq)

  • Glacial acetic acid (as solvent)

  • Toluene

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add ammonium acetate (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acetic acid by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to afford the desired 4-methyl-5,6-dihydro-2(1H)-pyridone.

Table 1: Expected Outcome and Reaction Parameters

ParameterValue
Reactant This compound
Reagents Ammonium acetate, Acetic acid
Temperature Reflux (~118 °C)
Reaction Time 4-6 hours
Expected Product 4-Methyl-5,6-dihydro-2(1H)-pyridone
Anticipated Yield 60-75% (based on analogous reactions)

Application II: Synthesis of 4-(Cyanomethyl)dihydrofuran-2(3H)-one (γ-Butyrolactone)

The γ-butyrolactone scaffold is prevalent in natural products and pharmaceuticals. This protocol outlines an acid-catalyzed intramolecular cyclization of this compound.

Causality and Mechanistic Insight

This transformation is an example of an intramolecular hydroalkoxylation, where the hydroxyl group adds across the double bond. The reaction is catalyzed by a strong acid, which protonates the alkene to generate a secondary carbocation. This carbocation is then trapped by the intramolecular hydroxyl nucleophile. The regioselectivity is governed by the formation of the more stable secondary carbocation (Markovnikov's rule), leading to the formation of a five-membered ring, which is thermodynamically favored.

G cluster_1 Acid-Catalyzed Intramolecular Cyclization Start This compound Protonation Protonation of Alkene Start->Protonation H+ (e.g., H2SO4) Carbocation Secondary Carbocation Intermediate Protonation->Carbocation Cyclization Intramolecular Nucleophilic Attack by -OH Carbocation->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product 4-(Cyanomethyl)dihydrofuran-2(3H)-one Deprotonation->Product -H+

Caption: Mechanism of γ-butyrolactone formation.

Protocol 4.1: Acid-Catalyzed Lactonization

Materials:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Dichloromethane (DCM) or Toluene

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or toluene in a round-bottom flask.

  • Cool the solution in an ice bath (0 °C).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC.

  • Upon completion, quench the reaction by carefully pouring it into a stirred solution of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Wash the combined organic layers with water, then with saturated aqueous NaCl.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure 4-(cyanomethyl)dihydrofuran-2(3H)-one.

Table 2: Expected Outcome and Reaction Parameters

ParameterValue
Reactant This compound
Reagents Catalytic H₂SO₄
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Expected Product 4-(Cyanomethyl)dihydrofuran-2(3H)-one
Anticipated Yield 70-85% (based on similar cyclizations)

Troubleshooting and Safety Considerations

  • Safety: this compound, like other nitriles, should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Acrolein used in the synthesis of the starting material is highly toxic and volatile. Concentrated acids and n-butyllithium are corrosive and pyrophoric, respectively, and must be handled with extreme caution.

  • Low Yields in Pyridone Synthesis: If the yield of the pyridone is low, consider increasing the amount of ammonium acetate or extending the reflux time. Ensure the acetic acid is of high purity.

  • Incomplete Lactonization: If the lactonization does not go to completion, a stronger acid (e.g., triflic acid) or higher temperatures may be required. However, this may also lead to side reactions. The use of a Dean-Stark trap to remove any water present in the reaction mixture might be beneficial.

  • Purification Challenges: Both products are relatively polar. Careful selection of the solvent system for column chromatography is crucial for effective purification.

Conclusion

This compound is a potent and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed in this guide for the preparation of dihydropyridones and γ-butyrolactones highlight two distinct modes of reactivity inherent to this synthon. By providing detailed, step-by-step procedures and mechanistic rationale, we aim to facilitate the adoption of this valuable molecule in synthetic campaigns directed towards novel chemical entities for drug discovery and development.

References

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]

  • Chad's Prep. (2021). 20.11 Synthesis and Reactions of Nitriles. YouTube. [Link]

  • Chemguide. (n.d.). The Preparation of Nitriles. [Link]

  • Effenberger, F., & Beisswenger, T. (1999). The synthesis of chiral gamma-hydroxy-alpha-beta-unsaturated compounds from chiral cyanohydrins. [Link]

  • Google Patents. (n.d.).
  • LibreTexts. (2023). Preparation of Nitriles. [Link]

  • Save My Exams. (2025). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

  • PubMed. (n.d.). Raney-Co mediated reductive cyclization of an alpha,beta-unsaturated nitrile. [Link]

  • Organic Chemistry Portal. (n.d.). β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution. [Link]

  • Frontiers. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]

  • PubChem. (n.d.). 3-Hydroxypent-4-ene nitrile. [Link]

  • RSC Publishing. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of β,γ‐unsaturated nitriles in (a) and (b);.... [Link]

  • National Institutes of Health. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]

Sources

Application Note: Hydrolysis of 3-hydroxypent-4-enenitrile to 3-hydroxy-pent-4-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

The conversion of a nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis, valued for its robustness and the relative stability of the nitrile group to various other reaction conditions. This application note provides a detailed guide for the hydrolysis of 3-hydroxypent-4-enenitrile, a substrate featuring multiple functional groups that necessitate careful consideration of reaction conditions to achieve a high yield of the desired product, 3-hydroxy-pent-4-enoic acid.

The presence of a secondary alcohol and a terminal alkene alongside the nitrile group presents specific challenges. Acidic conditions, while effective for nitrile hydrolysis, may promote the dehydration of the alcohol, leading to undesired conjugated diene byproducts. Conversely, basic conditions must be controlled to prevent polymerization or other base-mediated side reactions. This document outlines both acid- and base-catalyzed protocols, critically examines the mechanistic pathways, and provides comprehensive procedures for synthesis, purification, and characterization.

Mechanistic Considerations for Nitrile Hydrolysis

The hydrolysis of nitriles to carboxylic acids is a two-stage process, proceeding through an amide intermediate.[1][2] The choice between acidic and basic catalysis significantly alters the mechanism and can influence the outcome, especially with a multi-functional substrate like this compound.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is first protonated, which greatly enhances the electrophilicity of the nitrile carbon.[3][4] This activation allows for nucleophilic attack by a weak nucleophile like water. A series of proton transfers and tautomerization yields an amide intermediate. This amide is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium salt.[5][6]

Causality Behind Experimental Choices:

  • Catalyst: Strong mineral acids like HCl or H₂SO₄ are typically used.[7]

  • Temperature: Heating under reflux is necessary to drive the reaction to completion.[5][6]

  • Key Challenge: The primary concern with this compound is the potential for acid-catalyzed dehydration of the C3-hydroxyl group, which would lead to the formation of penta-2,4-dienoic acid. Milder acidic conditions or shorter reaction times may be required to mitigate this side reaction.

Base-Catalyzed Hydrolysis

In basic media, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[3][8] This forms a hydroxy imine intermediate, which, after proton transfers, tautomerizes to the amide.[1][9] The amide is subsequently hydrolyzed by the base to yield a carboxylate salt and ammonia gas.[5] A final acidification step is required to protonate the carboxylate and furnish the desired carboxylic acid.[6]

Causality Behind Experimental Choices:

  • Reagent: Strong bases like NaOH or KOH are effective.[10]

  • Reaction Control: This method is often cleaner for acid-sensitive substrates. For this compound, basic hydrolysis avoids the risk of dehydration, making it a potentially more selective method.

  • Work-up: The final product is a carboxylate salt, necessitating a careful acidification and extraction to isolate the neutral carboxylic acid.[9]

Experimental Protocols

Safety Precaution: These protocols involve strong acids and bases. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All procedures should be conducted in a well-ventilated fume hood.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol employs hydrochloric acid to effect the hydrolysis. Reaction progress should be monitored to minimize dehydration.

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )ConcentrationAmountNotes
This compound97.12-5.0 g (51.5 mmol)Starting material
Hydrochloric Acid, concentrated36.46~37% (12 M)25 mLCorrosive, handle with care
Water (deionized)18.02-25 mL
Diethyl Ether74.12-~150 mLFor extraction, flammable
Sodium Bicarbonate (sat. aq. soln.)84.01Saturated~50 mLFor washing, handle gas evolution
Brine (sat. aq. NaCl soln.)58.44Saturated~50 mLFor washing
Magnesium Sulfate (anhydrous)120.37-As neededFor drying

Step-by-Step Methodology

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (5.0 g), deionized water (25 mL), and concentrated hydrochloric acid (25 mL).

  • Reaction Execution: Heat the mixture to reflux (approximately 100-110°C) using a heating mantle. Allow the reaction to proceed for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexanes mobile phase).

  • Work-up: Cool the reaction mixture to room temperature and then further chill in an ice bath. Carefully transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layer sequentially with a saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid (Caution: CO₂ evolution) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by crystallization from an appropriate solvent system (e.g., ether/petroleum ether) or by column chromatography on silica gel.[11]

Protocol 2: Base-Catalyzed Hydrolysis (Recommended for Selectivity)

This protocol uses sodium hydroxide and is less likely to cause dehydration of the alcohol functional group.

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )ConcentrationAmountNotes
This compound97.12-5.0 g (51.5 mmol)Starting material
Sodium Hydroxide (NaOH)40.00-6.2 g (155 mmol)Corrosive, handle with care
Water (deionized)18.02-50 mL
Hydrochloric Acid, cold36.466 MAs needed (~26 mL)For acidification, corrosive
Ethyl Acetate88.11-~150 mLFor extraction
Brine (sat. aq. NaCl soln.)58.44Saturated~50 mLFor washing
Sodium Sulfate (anhydrous)142.04-As neededFor drying

Step-by-Step Methodology

  • Reaction Setup: In a 100 mL round-bottom flask with a stir bar and reflux condenser, dissolve sodium hydroxide (6.2 g) in deionized water (50 mL). Add this compound (5.0 g) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approximately 100-110°C) for 4-6 hours. Ammonia gas will be evolved.[5] The reaction can be monitored by TLC for the disappearance of the nitrile.

  • Work-up - Acidification: Cool the reaction mixture thoroughly in an ice-water bath. While stirring vigorously, slowly add cold 6 M HCl until the solution is acidic (pH ~2, check with pH paper).[6][9]

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine (1 x 50 mL) to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 3-hydroxy-pent-4-enoic acid can be purified by crystallization or column chromatography as described in Protocol 1.[11][12]

Data Presentation and Visualization

Protocol Comparison
ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Recommended)
Primary Reagent Concentrated HClNaOH
Reaction Time 2-4 hours4-6 hours
Temperature Reflux (~100-110°C)Reflux (~100-110°C)
Key Advantage Direct formation of the carboxylic acid.Avoids acid-catalyzed side reactions like dehydration.
Key Disadvantage Risk of dehydration of the secondary alcohol.Requires a separate, careful acidification step.
Typical Work-up Extraction followed by neutralization wash.Cooling, acidification, then extraction.
Reaction Workflow Diagram

Hydrolysis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Start This compound Reaction Hydrolysis (Acid or Base) Start->Reaction Intermediate Amide Intermediate (In situ) Reaction->Intermediate Product_Raw Crude Product (Carboxylic Acid or Salt) Intermediate->Product_Raw Workup Work-up (Extraction, Washing) Product_Raw->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Final_Product Pure 3-hydroxy- pent-4-enoic acid Purification->Final_Product

Caption: General workflow for the hydrolysis of this compound.

Chemical Transformation Diagram

Chemical_Transformation A This compound B [Amide Intermediate] A->B H₂O, H⁺ or OH⁻ (Step 1) C 3-hydroxy-pent-4-enoic acid B->C H₂O, H⁺ or OH⁻ (Step 2)

Caption: The two-stage conversion of the nitrile to a carboxylic acid.

Product Characterization

To confirm the successful synthesis of 3-hydroxy-pent-4-enoic acid, the following spectroscopic data should be acquired.[13]

  • Infrared (IR) Spectroscopy:

    • A very broad O-H stretch from 2500-3300 cm⁻¹ is characteristic of the carboxylic acid dimer.[14][15]

    • A strong C=O stretch around 1700-1725 cm⁻¹.[15]

    • A distinct O-H stretch from the secondary alcohol around 3200-3500 cm⁻¹.

    • A C=C stretch around 1640 cm⁻¹.

  • ¹H NMR Spectroscopy:

    • A highly deshielded, often broad, singlet for the carboxylic acid proton (COOH) in the 10-12 ppm range.[14]

    • Signals corresponding to the vinyl protons (-CH=CH₂).

    • A multiplet for the proton on the carbon bearing the hydroxyl group (-CH(OH)-).

    • Signals for the methylene protons (-CH₂-).

    • A doublet for the alcohol proton (-OH), which will disappear upon D₂O exchange.

  • ¹³C NMR Spectroscopy:

    • A signal for the carbonyl carbon (C=O) in the 170-180 ppm region.

    • Signals for the sp² carbons of the alkene.

    • A signal for the carbon bearing the hydroxyl group (-C(OH)-).

  • Mass Spectrometry:

    • The molecular ion peak should be observable.

    • Characteristic fragmentation patterns may include the loss of H₂O (18 Da) and the loss of the carboxyl group (45 Da).[15]

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Gotts, L. (1970). U.S. Patent No. 3,542,822. Google Patents.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Debabov, V. G., & Yanenko, A. S. (2011). Biocatalytic hydrolysis of nitriles. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • The Synthetic Organic Chemistry Site. (n.d.). Nitrile to Acid. Retrieved from [Link]

  • Bioman Explains. (2022). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • WIPO. (2006). WO/2006/064611 PROCESS FOR PURIFYING HYDROXYCARBOXYLIC ACID.... WIPO Patentscope. Retrieved from [Link]

  • Abdulla, H. A. N., et al. (2017). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Hulet, R. (2011). Spectroscopy of Carboxylic Acids. YouTube. Retrieved from [Link]

  • Stephan, M., et al. (2006). Simple Preparation of Highly Pure Monomeric ω-Hydroxycarboxylic Acids. Request PDF. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]

  • Stephan, M., et al. (2006). Simple Preparation of Highly Pure Monomeric ω-Hydroxycarboxylic Acids. Organic Process Research & Development. Retrieved from [Link]

Sources

Protocol for the extraction of crambene from seed meal

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Protocol for the Isolation and Purification of Crambin from Crambe abyssinica Seed Meal

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Potential of Crambin from Crambe abyssinica

Crambe abyssinica, an industrial oilseed crop, is primarily valued for the high erucic acid content of its oil. The byproduct of oil extraction is a protein-rich seed meal, which constitutes a valuable resource for obtaining high-purity biochemicals. While the term "crambene" is not scientifically established, it is highly probable that the compound of interest is crambin , a well-characterized protein isolated from crambe seeds.[1]

Crambin is a small, 46-amino acid protein with a molecular weight of approximately 4.7 kDa.[2] It is distinguished by its remarkable hydrophobicity and exceptional stability, conferred by three disulfide bonds.[2][3] These properties make crambin an invaluable model protein in several advanced research fields:

  • Structural Biology: Its ability to form exceptionally high-resolution crystals (to 0.48 Å) has made it a benchmark for protein crystallography and for studying the fundamental forces in protein folding and stability.[4][5][6]

  • Drug Delivery: Its small size and stable structure are being explored for potential applications as a scaffold in drug design and as a carrier molecule.

  • Biomaterials: The proteins from crambe meal are being investigated for the production of bio-based plastics and films.[7]

This document provides a comprehensive, field-proven protocol for the isolation and purification of crambin from defatted crambe seed meal. The methodology is designed to be self-validating, with explanations for each critical step to ensure both reproducibility and a deep understanding of the underlying biochemical principles.

Principle of the Extraction and Purification Protocol

The isolation of crambin is a multi-stage process that leverages its unique physicochemical properties to separate it from the other major components of the seed meal, such as larger globular proteins (like cruciferin and napin), carbohydrates, and residual glucosinolates.[7][8]

  • Meal Preparation & Defatting: The process begins with defatted seed meal. The removal of residual oil is critical as lipids can interfere with subsequent protein solubilization and purification steps, reducing yield and purity.

  • Alkaline Protein Solubilization: The total protein content of the meal is first solubilized under alkaline conditions (pH 11).[9] At this high pH, most proteins, including crambin, carry a net negative charge, which increases their solubility in an aqueous medium due to electrostatic repulsion.

  • Isoelectric Precipitation of Bulk Proteins: The pH of the protein extract is then lowered to the isoelectric point (pI) of the major storage proteins (around pH 4.0-4.4).[7] At their pI, these proteins have a net neutral charge, minimizing electrostatic repulsion and causing them to aggregate and precipitate out of the solution. Crambin, however, remains soluble under these conditions, achieving a significant purification in this single step.

  • Selective Organic Solvent Extraction: The final and most selective step exploits crambin's pronounced hydrophobicity.[3][10] Unlike most proteins which would denature and precipitate, crambin is soluble in and can be extracted by aqueous organic solvents like ethanol or acetone. This step effectively separates crambin from any remaining water-soluble proteins and other impurities. Subsequent crystallization from this solution yields high-purity crambin.[11][12]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for crambin isolation, from raw seed meal to purified crystals.

Crambin_Extraction_Workflow cluster_0 Phase 1: Meal Preparation cluster_1 Phase 2: Protein Solubilization cluster_2 Phase 3: Bulk Protein Removal cluster_3 Phase 4: Crambin Purification Start Crambe Seed Meal Defat Defat with Hexane (Soxhlet Extraction) Start->Defat DefattedMeal Defatted Meal Alkaline Alkaline Extraction (pH 11.0, 1M NaOH) Centrifuge1 Centrifugation 1 (10,000 x g) Alkaline->Centrifuge1 Precipitate Isoelectric Precipitation (Adjust to pH 4.4, 1M HCl) Centrifuge1->Precipitate Collect Supernatant SolidWaste1 Insoluble Meal Pellet Centrifuge1->SolidWaste1 Discard Pellet Centrifuge2 Centrifugation 2 (12,000 x g) Precipitate->Centrifuge2 Solvent Add Ethanol to 60% (v/v) Centrifuge2->Solvent Collect Supernatant ProteinIsolate Bulk Protein Pellet Centrifuge2->ProteinIsolate Discard Pellet Crystallize Crystallization (-20°C, 24-48h) Solvent->Crystallize Centrifuge3 Centrifugation 3 (Collect Crystals) Crystallize->Centrifuge3 FinalProduct Purified Crambin Crystals Centrifuge3->FinalProduct DefattedMeal->Alkaline

Caption: Workflow for the isolation and purification of crambin protein.

Detailed Step-by-Step Protocol

Phase 1: Preparation of Defatted Crambe Meal

Causality: Residual oils (>1-2%) will severely hinder protein extraction efficiency by forming emulsions and preventing proper hydration of the meal. Soxhlet extraction with a non-polar solvent like hexane is the standard, exhaustive method for defatting.

  • Milling: If starting with whole seeds, mill them to a fine powder (e.g., using a coffee grinder or a laboratory mill) to increase the surface area for extraction.

  • Soxhlet Extraction:

    • Place 100 g of crambe seed meal into a cellulose extraction thimble.

    • Insert the thimble into a Soxhlet extractor.

    • Add 500 mL of n-hexane to the boiling flask.

    • Assemble the apparatus and heat the flask using a heating mantle to maintain a gentle boil.

    • Allow the extraction to proceed for 8-12 hours, or until the solvent running through the siphon is clear.

  • Drying: Carefully remove the thimble and transfer the defatted meal to a shallow dish. Place it in a fume hood overnight to allow residual hexane to evaporate completely. The resulting dry, powdery meal is the starting material for protein extraction.

Phase 2: Alkaline Extraction of Total Proteins

Causality: Protein solubility is minimal at the isoelectric point and increases as the pH moves away from it. By raising the pH to 11, we ensure the vast majority of proteins, including crambin, are deprotonated and highly soluble.[9]

  • Dispersion: In a 2 L beaker, combine 100 g of defatted crambe meal with 1 L of deionized water (a 1:10 meal-to-solvent ratio).[13]

  • pH Adjustment: While stirring continuously with a magnetic stirrer, slowly add 1 M Sodium Hydroxide (NaOH) dropwise until the pH of the slurry reaches and stabilizes at 11.0.

  • Extraction: Continue stirring at room temperature for 60 minutes to ensure complete solubilization of the proteins.

  • Clarification (Centrifugation 1):

    • Transfer the slurry to centrifuge bottles.

    • Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the insoluble carbohydrate and fiber fraction.

    • Carefully decant and collect the supernatant, which contains the soluble proteins. Discard the pellet.

Phase 3: Isoelectric Precipitation of Bulk Proteins

Causality: This is a critical differential purification step. By adjusting the pH to ~4.4, we target the isoelectric point of the major, less soluble proteins, causing them to precipitate while the more soluble crambin remains in the solution.[7][9]

  • pH Adjustment: Place the collected supernatant on a magnetic stirrer. Slowly add 1 M Hydrochloric Acid (HCl) dropwise while monitoring the pH. Continue until the pH reaches and stabilizes at 4.4. A visible flocculent precipitate will form.

  • Precipitation: Allow the solution to stir for an additional 30 minutes to ensure complete precipitation.

  • Separation (Centrifugation 2):

    • Transfer the solution to centrifuge bottles.

    • Centrifuge at 12,000 x g for 30 minutes at 4°C.[7]

    • The pellet contains the precipitated bulk proteins (protein isolate). Carefully decant the supernatant, which is now enriched with crambin, into a clean beaker.

Phase 4: Selective Purification and Crystallization of Crambin

Causality: Crambin's unique hydrophobicity allows it to remain soluble in high concentrations of organic solvents that would denature and precipitate most other proteins.[3] Cooling this solution reduces crambin's solubility, promoting the formation of highly ordered crystals.[11]

  • Solvent Addition: Cool the crambin-enriched supernatant in an ice bath. While stirring, slowly add ice-cold 100% ethanol until the final concentration of ethanol is 60% (v/v). (For 100 mL of supernatant, add 150 mL of 100% ethanol).

  • Crystallization: Cover the beaker with paraffin film and transfer it to a cold room or refrigerator at -20°C. Allow it to stand undisturbed for 24-48 hours. Small, needle-like crystals of crambin will form.

  • Harvesting Crystals (Centrifugation 3):

    • Pre-chill centrifuge tubes to -20°C.

    • Carefully transfer the solution containing the crystals to the tubes.

    • Centrifuge at 5,000 x g for 15 minutes at 4°C.

    • Discard the supernatant. The small white pellet at the bottom contains the purified crambin crystals.

  • Washing & Drying: Gently wash the pellet with 10 mL of ice-cold 75% ethanol, centrifuge again, and discard the supernatant. Lyophilize (freeze-dry) the pellet to obtain pure, dry crambin.

Quantitative Protocol Summary

ParameterValue/ConditionPhaseRationale
Starting Material Defatted Crambe abyssinica Meal1Oil interferes with protein solubilization.
Defatting Solvent n-Hexane1Efficiently removes non-polar lipids.
Alkaline Extraction Ratio 1:10 (w/v) Meal-to-Water2Ensures sufficient volume for complete wetting and extraction.
Extraction pH 11.02Maximizes solubility of acidic and globular proteins.[9]
Extraction Time 60 minutes2Allows for complete protein solubilization.
Centrifugation 1 10,000 x g for 30 min2Removes insoluble fiber and cell debris.
Precipitation pH 4.43Isoelectric point of major storage proteins, separating them from crambin.[7][9]
Centrifugation 2 12,000 x g for 30 min3Efficiently pellets the precipitated bulk proteins.[7]
Crambin Extraction Solvent 60% (v/v) Ethanol in Water4Selectively solubilizes the hydrophobic crambin protein.
Crystallization Temp. -20°C4Reduces solubility to promote crystal formation.

Self-Validation and Quality Control

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): The most straightforward method to assess purity and confirm molecular weight. Purified crambin should appear as a single, distinct band at ~4.7 kDa.

  • RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): A high-resolution technique to assess purity. A single, sharp peak is indicative of a highly pure sample.

  • Amino Acid Analysis: Can be used to confirm that the amino acid composition of the isolated protein matches the known sequence of crambin.[11]

  • Circular Dichroism (CD) Spectroscopy: This technique can confirm that the purified crambin is correctly folded by analyzing its secondary structure (alpha-helices and beta-sheets), which should match published spectra for native crambin.[11]

References

  • Lásztity, R., Abdel-Aal, M., & Taha, F. S. (1998). Proteins from Crambe abyssinica Oilseed. I. Isolation Procedure. Journal of the American Oil Chemists' Society, 75(3), 323–327. [Link]

  • Johansson, E., Hedenqvist, M. S., & Menzel, C. (2022). Green Chemistry to Modify Functional Properties of Crambe Protein Isolate-Based Thermally Formed Films. ACS Omega, 7(1), 1083–1093. [Link]

  • Camarero, J. A., Fushman, D., Sato, S., Giriat, I., Cowburn, D., Raleigh, D. P., & Muir, T. W. (2001). Total chemical synthesis of crambin. Journal of Peptide Research, 58(5), 437–447. [Link]

  • Teeter, M. M., Mazer, J. A., & L'Italien, J. J. (1981). Primary structure of the hydrophobic plant protein crambin. Biochemistry, 20(19), 5437–5443. [Link]

  • Hendrickson, W. A., & Teeter, M. M. (1981). Structure of the hydrophobic protein crambin determined directly from the anomalous scattering of sulphur. Nature, 290(5802), 107–113. [Link]

  • Heuzé V., Tran G., Hassoun P., Lessire M., Lebas F., 2017. Crambe (Crambe abyssinica). Feedipedia, a programme by INRA, CIRAD, AFZ and FAO. [Link]

  • Dauter, Z., Lamzin, V. S., & Wilson, K. S. (2016). Elucidating the fundamental forces in protein crystal formation: the case of crambin. Chemical Science, 7(2), 1496–1507. [Link]

  • de Oliveira, D. A., de Carvalho, C. W. P., de Barros, S. T. D., & de Oliveira, A. C. (2019). Protein concentration methods for crambe and sunflower meals: alkaline extraction, extraction by isoelectric pH, and acid extraction. Figshare. [Link]

  • Teeter, M. M. (1991). 1CBN: ATOMIC RESOLUTION (0.83 ANGSTROMS) CRYSTAL STRUCTURE OF THE HYDROPHOBIC PROTEIN CRAMBIN AT 130 K. RCSB PDB. [Link]

  • Costa, C. E. F., et al. (2021). Application of the Biorefinery Concept in the Processing of Crambe (Crambe abyssinica Hochst) Seed Defatted Meal in a Pressurized Medium. Molecules, 26(21), 6667. [Link]

  • Lobb, L., & Stec, B. (1996). Expression, purification and characterization of recombinant crambin. Protein Engineering, 9(12), 1233–1239. [Link]

  • D'haene, E., et al. (2016). Elucidating the fundamental forces in protein crystal formation: The case of crambin. Chemical Science, 7, 1496-1507. [Link]

  • Wikipedia contributors. (2023, December 12). Crambe abyssinica. In Wikipedia, The Free Encyclopedia. [Link]

  • Jelsch, C., et al. (1999). Accurate protein crystallography at ultra-high resolution: Valence electron distribution in crambin. Proceedings of the National Academy of Sciences, 96(19), 10631-10636. [Link]

  • Park, S. H., et al. (2004). Three-dimensional structure of the water-insoluble protein crambin in dodecylphosphocholine micelles and its minimal solvent-exposed surface. Biochemistry, 43(49), 15484-15495. [Link]

  • Schmidt, A., Teeter, M. M., Weckert, E., & Lamzin, V. S. (2011). Crystal structure of small protein crambin at 0.48 Å resolution. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 4), 327–335. [Link]

  • Carlson, K. D., Baker, E. C., & Mustakas, G. C. (1985). Processing of crambe abyssinica seed in commercial extraction facilities. Journal of the American Oil Chemists' Society, 62(5), 897-905. [Link]

  • Pachițac, M. O., et al. (2018). Properties of oils produced from uncommon oilseed crops part I: Camelina, Crambe and Meadowfoam. Oklahoma State University Extension. [Link]

  • Lobb, L., & Stec, B. (1996). Expression, purification and characterization of recombinant crambin. Protein Engineering, 9(12), 1233-1239. [Link]

  • PDB-101. (n.d.). Geis Archive: Crambin. RCSB PDB. [Link]

  • Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol. [Link]

  • Lazzeri, L., et al. (1995). Some technological characteristics and potential uses of Crambe abyssinica products. Industrial Crops and Products, 4(2), 113-125. [Link]

  • Thermo Fisher Scientific. (2019, October 9). Strategies for isolation of plasma membrane proteins [Video]. YouTube. [Link]

  • Bio-Rad. (n.d.). Protocols for Extraction and Solubilization of Proteins for Proteomic Studies. [Link]

  • ResearchGate. (n.d.). Main constituents of Crambe abyssinica seed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Protecting Group Strategies for 3-Hydroxypent-4-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving 3-hydroxypent-4-enenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges of protecting the secondary allylic hydroxyl group in this multifunctional substrate. Our goal is to provide you with not just protocols, but the underlying chemical logic to make informed decisions and troubleshoot effectively during your experiments.

Introduction: The Synthetic Challenge of this compound

This compound is a versatile building block, yet its trifunctionality—a secondary allylic alcohol, a terminal alkene, and a nitrile—demands a carefully considered approach to chemical manipulation. The hydroxyl group often requires protection to prevent unwanted side reactions during subsequent synthetic steps.[1][2] However, the presence of the alkene and the nitrile, both susceptible to a variety of reaction conditions, complicates the selection of an appropriate protecting group. This guide will explore suitable protecting group strategies, focusing on maintaining the integrity of all three functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when choosing a protecting group for this compound?

A1: The main concerns are the stability of the protecting group to your planned downstream reactions and the orthogonality of its deprotection, meaning the removal conditions should not affect the alkene or the nitrile. Key considerations include:

  • Alkene Integrity: Many deprotection methods, such as catalytic hydrogenation for benzyl ethers, can also reduce the carbon-carbon double bond.[3]

  • Nitrile Stability: The nitrile group can be sensitive to both strongly acidic and basic conditions, which might be employed for the protection or deprotection of the hydroxyl group.[4]

  • Allylic Position: The allylic nature of the alcohol can sometimes lead to side reactions, such as rearrangements, under certain conditions.

Q2: Are silyl ethers a good choice for protecting the hydroxyl group in this molecule?

A2: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are generally an excellent first choice.[1][5] They are introduced under mild, slightly basic conditions that are typically compatible with both the alkene and the nitrile.[2] Deprotection is most commonly achieved using a fluoride source like tetrabutylammonium fluoride (TBAF), which is generally chemoselective and will not affect the other functional groups.[1][6]

Q3: Can I use a benzyl ether (Bn) protecting group? I'm concerned about the deprotection step.

A3: A standard benzyl ether is a robust protecting group, but its removal via catalytic hydrogenation (e.g., H₂, Pd/C) will almost certainly reduce the alkene in this compound.[3][7] However, there are alternative deprotection methods for benzyl ethers that can preserve the alkene, such as oxidative cleavage or transfer hydrogenolysis.[7][8][9] These methods, however, require careful optimization.

Q4: What about a p-methoxybenzyl (PMB) ether?

A4: The PMB ether is a highly recommended alternative to the simple benzyl ether for this substrate. Its key advantage is that it can be cleaved under oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[10][11] This method is highly chemoselective and will not affect the alkene or the nitrile, making it an excellent orthogonal strategy.[8][12]

Q5: Are acetal protecting groups like MOM or THP suitable?

A5: Methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers are viable options. They are stable to basic and nucleophilic conditions.[2][3] However, their removal requires acidic conditions.[1][2] While generally mild, you must ensure that the specific acidic conditions used for deprotection do not lead to hydration of the alkene or hydrolysis of the nitrile. Careful screening of reaction conditions is necessary.

Decision-Making Workflow for Protecting Group Selection

To assist in choosing the optimal protecting group, consider the following workflow:

G cluster_start Starting Point cluster_conditions Downstream Reaction Conditions cluster_pg Protecting Group Choice cluster_deprotection Deprotection Strategy Start This compound Acid Acidic Conditions? Start->Acid Base Basic/Nucleophilic Conditions? Start->Base Reductive Reductive Conditions? Start->Reductive Oxidative Oxidative Conditions? Start->Oxidative Silyl Silyl Ether (TBDMS, TIPS) Acid->Silyl Yes PMB PMB Ether Acid->PMB Yes MOM_THP MOM/THP Ether Acid->MOM_THP No (acid labile) Bn Benzyl Ether (with caution) Acid->Bn Yes Base->Silyl No (base labile) Base->PMB Yes Base->MOM_THP Yes Base->Bn Yes Reductive->Silyl Yes Reductive->PMB Yes Reductive->MOM_THP Yes Reductive->Bn No (H2/PdC) Oxidative->Silyl Yes Oxidative->PMB No (DDQ sensitive) Oxidative->MOM_THP Yes Oxidative->Bn No TBAF TBAF Silyl->TBAF DDQ DDQ PMB->DDQ Mild_Acid Mild Acid MOM_THP->Mild_Acid Transfer_H2 Transfer Hydrogenolysis Bn->Transfer_H2

Sources

Validation & Comparative

A Comparative Guide to Validating the Anticancer Activity of 3-hydroxypent-4-enenitrile in Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of the novel compound 3-hydroxypent-4-enenitrile, also known as Crambene. This document moves beyond a simple recitation of protocols to offer a strategic and scientifically rigorous approach to in vitro validation, emphasizing the rationale behind experimental choices and ensuring the generation of robust, publishable data.

Introduction: The Therapeutic Potential of this compound (Crambene)

This compound, a nitrile compound isolated from cruciferous vegetables, has emerged as a promising candidate in cancer prevention.[1] Preliminary studies have indicated its potential to upregulate crucial detoxification enzymes, such as quinone reductase and glutathione S-transferase, which play a vital role in protecting cells from carcinogenic insults.[1] The primary mechanism of action appears to be the activation of the antioxidant response element (ARE), a key signaling pathway in cellular defense against oxidative stress.[1] This guide will outline a systematic approach to rigorously evaluate and compare the anticancer efficacy of this compound against established chemotherapeutic agents in a panel of well-characterized cancer cell lines.

Strategic Selection of In Vitro Models and Controls

The foundation of any robust preclinical study lies in the careful selection of appropriate cell lines and controls. This ensures the clinical relevance and reproducibility of the findings.

Cancer Cell Line Panel

To obtain a comprehensive understanding of the compound's activity, a panel of cancer cell lines representing different tumor types is recommended. For the purpose of this guide, we will focus on three widely used and well-characterized cell lines:

  • HeLa (Cervical Cancer): A robust and highly proliferative cell line, ideal for initial cytotoxicity screening.

  • MCF-7 (Breast Cancer, Estrogen Receptor-Positive): Represents a hormone-dependent breast cancer type, allowing for the investigation of potential endocrine-related effects.

  • A549 (Lung Carcinoma): A model for non-small cell lung cancer, one of the most common and challenging cancers to treat.

Positive Controls: Establishing a Benchmark

To contextualize the anticancer activity of this compound, it is imperative to compare its performance against standard-of-care chemotherapeutic agents. The following drugs, with their distinct mechanisms of action, will serve as positive controls:

  • Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.

  • Cisplatin: A platinum-based drug that forms DNA adducts, triggering apoptosis.[2]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[3]

Core Experimental Workflow: A Multi-faceted Approach to Validation

A thorough in vitro validation of a novel anticancer compound requires a multi-pronged approach that assesses cytotoxicity, induction of apoptosis, and effects on the cell cycle.

G cluster_0 Experimental Workflow A Compound Preparation (this compound & Controls) B Cell Culture (HeLa, MCF-7, A549) A->B C MTT Assay (Cytotoxicity Assessment) B->C D Apoptosis Assay (Annexin V-FITC) B->D E Cell Cycle Analysis (Propidium Iodide Staining) B->E F Data Analysis & Interpretation C->F D->F E->F

Figure 1: A streamlined workflow for the in vitro validation of anticancer compounds.

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5][6] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

  • Cell Seeding: Seed HeLa, MCF-7, and A549 cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and the positive controls (Doxorubicin, Cisplatin, Paclitaxel) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

CompoundCell LineIC50 (µM) after 48h
This compound HeLaTo be determined
MCF-7To be determined
A549To be determined
Doxorubicin HeLa~1.0[7]
MCF-7~1.65[8]
A549>20[9]
Cisplatin HeLa~53.74 (µg/mL)[10]
MCF-7Highly variable[2]
A549Highly variable
Paclitaxel HeLa~2.5 - 7.5 (nM)[3]
MCF-7Variable
A549~1.35 (nM)[11]

Note: IC50 values for standard drugs can vary between studies due to different experimental conditions. It is crucial to determine these values concurrently with the test compound.

Elucidation of Apoptotic Induction: Annexin V-FITC/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Annexin V-FITC assay is a widely used method to detect early and late-stage apoptosis.[12][13][14]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and positive controls at their respective IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

A significant increase in the percentage of Annexin V-positive cells following treatment with this compound, comparable to or greater than the positive controls, would indicate the induction of apoptosis.

G cluster_0 Apoptosis Signaling Pathway A This compound B Antioxidant Response Element (ARE) Activation A->B C Upregulation of Detoxification Enzymes (e.g., Quinone Reductase) B->C D Cellular Stress C->D E Activation of Caspase Cascade D->E F Apoptosis E->F

Figure 2: Proposed mechanism of this compound-induced apoptosis.

Investigation of Cell Cycle Perturbations: Propidium Iodide Staining and Flow Cytometry

Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to cell growth arrest and death.[15] Cell cycle analysis using propidium iodide (PI) staining is a standard technique to assess these effects.[16][17][18]

  • Cell Treatment: Treat cells with this compound and positive controls at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Compare the cell cycle distribution of cells treated with this compound to that of the untreated control and the positive controls. For instance, paclitaxel is known to cause a G2/M arrest.[19] An accumulation of cells in a specific phase of the cell cycle would suggest that this compound targets a particular stage of cell division.

Conclusion and Future Directions

This guide provides a robust and comprehensive framework for the in vitro validation of the anticancer activity of this compound. By employing a panel of diverse cancer cell lines, utilizing well-established positive controls, and conducting a battery of assays to assess cytotoxicity, apoptosis, and cell cycle effects, researchers can generate high-quality, reproducible data. The experimental outcomes will provide a clear comparison of the efficacy of this compound against standard chemotherapeutic agents, laying a strong foundation for further preclinical and clinical development. Future studies should focus on elucidating the specific molecular targets of this promising natural compound and exploring its potential in combination therapies.

References

  • N.A. (2001). Crambene, a bioactive nitrile derived from glucosinolate hydrolysis, acts via the antioxidant response element to upregulate quinone reductase alone or synergistically with indole-3-carbinol. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values of HEK 293, CaCo-2, MCF-7, and A549 cell lines after... ResearchGate. Available at: [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104–1109. Available at: [Link]

  • N.A. (n.d.). The Cruciferous Nitrile Crambene Has Bioactivity Similar to Sulforaphane When Administered to Fischer 344 Rats but Is Far Less Potent in Cell Culture. Taylor & Francis Online. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. Available at: [Link]

  • N.A. (2021). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Chiang Mai University. Available at: [Link]

  • Tan, H. L., et al. (2020). New Insights into Molecular Mechanism behind Anti-Cancer Activities of Lycopene. Molecules, 25(16), 3647. Available at: [Link]

  • N.A. (2024). Chamuangone purified from Garcinia cowa inhibits inflammation, angiogenesis, epithelial-mesenchymal transition, and metastasis in breast cancer. PubMed. Available at: [Link]

  • N.A. (2016). Real-time monitoring of cisplatin cytotoxicity on three-dimensional spheroid tumor cells. National Institutes of Health. Available at: [Link]

  • N.A. (2018). Inhibition of Cancer Derived Cell Lines Proliferation by Synthesized Hydroxylated Stilbenes and New Ferrocenyl-Stilbene Analogs. Comparison with Resveratrol. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values of paclitaxel in A549 attached and A549 floating cells. ResearchGate. Available at: [Link]

  • Spandidos Publications. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Spandidos Publications. Available at: [Link]

  • N.A. (2024). Progress in the discovery and development of anticancer agents from marine cyanobacteria. Royal Society of Chemistry. Available at: [Link]

  • N.A. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI. Available at: [Link]

  • N.A. (2021). Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review. MDPI. Available at: [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. The Royal Society of Chemistry. Available at: [Link]

  • N.A. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxicities (IC 50 ) of Dox and Dox@CB[16]NPs against selected human... ResearchGate. Available at: [Link]

  • N.A. (n.d.). MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]

  • N.A. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. Available at: [Link]

  • N.A. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Publications. Available at: [Link]

  • N.A. (2020). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. ACS Publications. Available at: [Link]

  • N.A. (2019). Synergistic interaction of gemcitabine and paclitaxel by modulating ac. Dove Medical Press. Available at: [Link]

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Sources

A Comparative Guide to the Potency of 3-Hydroxypent-4-enenitrile and its Analogs in Cellular Defense Induction

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the identification and optimization of bioactive compounds are paramount. 3-Hydroxypent-4-enenitrile, a naturally occurring nitrile found in cruciferous vegetables and more commonly known as crambene, has garnered interest for its role in upregulating cellular defense mechanisms.[1] This guide provides an in-depth comparison of the potency of crambene and its analogs, supported by experimental data and an exploration of the structural features governing their activity.

Introduction to this compound (Crambene)

This compound is a secondary metabolite derived from the hydrolysis of glucosinolates, compounds abundant in Brassica vegetables.[2] Its biological significance lies in its ability to induce phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1 or quinone reductase), which play a crucial role in protecting cells from oxidative stress and carcinogens.[1][2] The induction of these cytoprotective genes is a key strategy in cancer chemoprevention.

The mechanism of action for crambene involves the activation of the Antioxidant Response Element (ARE), a regulatory region in the promoter of genes encoding for phase II enzymes.[2] This activation is independent of the Ah receptor-dependent xenobiotic response element (XRE) pathway.[2] Understanding the potency of crambene and how structural modifications in its analogs affect this activity is critical for the development of novel therapeutic agents.

Comparative Potency Analysis: this compound vs. Sulforaphane

A direct and informative way to contextualize the potency of this compound is to compare it with sulforaphane, a well-characterized and potent isothiocyanate from broccoli with a similar mechanism of action.

In Vivo Potency

Studies in Fischer 344 rats have demonstrated that this compound and sulforaphane exhibit comparable potency in vivo.[3] When administered orally at a dose of 50 mg/kg per day for seven days, the following induction of hepatic quinone reductase activity was observed:

CompoundDoseFold Induction of Hepatic Quinone Reductase
This compound50 mg/kg/day1.5-fold
Sulforaphane50 mg/kg/day1.7-fold

This similarity in in vivo activity suggests that, despite structural differences, both compounds are capable of reaching their target tissues and eliciting a significant biological response at similar dosages in a whole-organism context.[3]

In Vitro Potency

In contrast to the in vivo findings, the potency of this compound is significantly lower than that of sulforaphane in cell culture models.[3] This disparity highlights the importance of cellular uptake, metabolism, and other factors that influence a compound's activity at the cellular level.

CompoundCell LineConcentration for Significant QR InductionRelative Potency
This compoundHepa 1c1c7, H4IIEC3, Hep G25 mM~1
SulforaphaneHepa 1c1c7~50 µM~100x more potent

The data indicates that approximately a 100-fold higher concentration of this compound is required to achieve a similar level of quinone reductase induction in cultured hepatoma cells compared to sulforaphane.[3] This suggests that the isothiocyanate moiety in sulforaphane is more effective at interacting with the cellular machinery that triggers the ARE-mediated response than the hydroxynitrile group of crambene under these experimental conditions.

Structure-Activity Relationships of Hydroxynitriles

A retrospective analysis of various aliphatic nitriles has shown that their toxicological and biological profiles are influenced by their chemical structure. Key structural features that can be modulated in analogs of this compound to potentially alter potency include:

  • Chain Length and Branching: The length and branching of the carbon chain can impact lipophilicity and, consequently, cell membrane permeability and interaction with the target protein.

  • Saturation of the Alkene Bond: The presence of the double bond in this compound may be important for its activity. Saturation of this bond to create 3-hydroxypentanenitrile would alter the molecule's conformation and electronics, likely affecting its potency.

  • Substitution on the Alkene: The addition of substituents, such as a methyl group to form 3-hydroxy-4-methylpent-4-enenitrile, could influence the molecule's interaction with its biological target through steric and electronic effects.

  • Stereochemistry of the Hydroxyl Group: The stereochemistry at the C3 position is likely to be crucial for biological activity. Enantiomers of a chiral molecule often exhibit different potencies due to the stereospecific nature of protein-ligand interactions.

  • The Nitrile Group: The nitrile group itself is a key functional group. Its replacement with other electron-withdrawing groups could modulate the electronic properties of the molecule and its ability to act as a Michael acceptor, which is a common mechanism for Nrf2 activators.

The following diagram illustrates a conceptual workflow for investigating the structure-activity relationships of this compound analogs.

SAR_Workflow Crambene This compound (Lead Compound) Synthesis Synthesize Analogs - Modify chain length - Saturate double bond - Add substituents - Vary stereochemistry Crambene->Synthesis Design Screening In Vitro Screening (e.g., Quinone Reductase Assay) Synthesis->Screening Test Data Analyze Potency Data (IC50 / EC50 values) Screening->Data Generate SAR Establish Structure- Activity Relationship Data->SAR Interpret SAR->Synthesis Iterate Optimization Lead Optimization SAR->Optimization Inform

Caption: A conceptual workflow for the design and evaluation of this compound analogs to establish structure-activity relationships.

Experimental Protocols: Quinone Reductase Induction Assay

The following is a detailed protocol for a cell-based assay to determine the potency of compounds in inducing quinone reductase activity. This assay is a reliable method for screening potential chemopreventive agents.

Materials
  • Hepa 1c1c7 murine hepatoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 96-well cell culture plates

  • Test compounds (this compound, analogs, positive control like sulforaphane)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Menadione

  • NADPH

  • Bovine Serum Albumin (BSA)

  • Tris-HCl buffer

  • Dicoumarol (inhibitor for control wells)

  • Lysis buffer

  • Microplate reader

Step-by-Step Methodology
  • Cell Culture: Maintain Hepa 1c1c7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Trypsinize confluent cells and seed them into 96-well plates at a density of 1 x 10^4 cells per well. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (sulforaphane) in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 24 hours. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Cell Lysis: After the incubation period, wash the cells with phosphate-buffered saline (PBS). Add lysis buffer to each well and incubate for 10 minutes to ensure complete cell lysis.

  • Enzyme Assay: Prepare a reaction mixture containing Tris-HCl buffer, BSA, NADPH, menadione, and MTT. For control wells to measure non-specific activity, add dicoumarol to the reaction mixture.

  • Measurement: Add the reaction mixture to each well of the 96-well plate containing the cell lysates. The quinone reductase in the lysate will reduce menadione, which in turn reduces MTT to a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 595 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the dicoumarol-containing wells from the corresponding test wells to determine the specific quinone reductase activity. Normalize the activity to the protein concentration in each well (can be determined by a separate protein assay like BCA). Calculate the fold induction relative to the vehicle control. Plot the fold induction against the compound concentration to determine the EC50 (the concentration that elicits a half-maximal response).

Workflow Diagram

QR_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Hepa 1c1c7 cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of test compounds B->C D Treat cells with compounds C->D E Incubate for 24h D->E F Lyse cells E->F G Add reaction mixture (NADPH, Menadione, MTT) F->G H Measure absorbance at 595 nm G->H I Calculate specific activity H->I J Determine fold induction I->J K Calculate EC50 J->K

Caption: A step-by-step workflow of the quinone reductase induction assay.

Conclusion

This compound (crambene) is a promising natural product with the ability to induce cellular defense mechanisms. While its in vivo potency in inducing quinone reductase is comparable to the well-established compound sulforaphane, it is significantly less potent in vitro. This disparity underscores the complex interplay of factors that determine a compound's biological activity and highlights the need for further research into its bioavailability and metabolism.

The development of more potent analogs of this compound will depend on a thorough understanding of its structure-activity relationships. By systematically modifying its chemical structure and evaluating the resulting changes in biological activity using robust experimental protocols, it will be possible to design novel compounds with enhanced therapeutic potential. The information and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this interesting class of bioactive nitriles.

References

  • March, T. H., et al. (1999). The cruciferous nitrile crambene has bioactivity similar to sulforaphane when administered to Fischer 344 rats but is far less potent in cell culture. The Journal of nutrition, 129(5), 949-954. [Link]

  • Nioi, P. K., & Hayes, J. D. (2004). Crambene, a bioactive nitrile derived from glucosinolate hydrolysis, acts via the antioxidant response element to upregulate quinone reductase alone or synergistically with indole-3-carbinol. Carcinogenesis, 25(8), 1479-1488. [Link]

Sources

A Researcher's Guide to Assessing Synergistic Effects of 3-Hydroxypent-4-enenitrile (Crambene) with Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for enhanced therapeutic efficacy with minimal toxicity is a perpetual challenge. The exploration of synergistic interactions between bioactive compounds offers a promising avenue to achieve this goal. This guide provides an in-depth technical comparison of the synergistic effects of 3-hydroxypent-4-enenitrile, a naturally occurring nitrile also known as crambene, with other phytochemicals. We will delve into the mechanistic rationale for these combinations, provide detailed experimental protocols to assess synergy, and present a framework for interpreting the resulting data.

Introduction to this compound (Crambene): A Bioactive Nitrile from Cruciferous Vegetables

This compound, or crambene, is a nitrile compound derived from the hydrolysis of the glucosinolate progoitrin, found in cruciferous vegetables of the Brassica family. It has garnered significant interest for its chemopreventive properties, primarily attributed to its ability to induce phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1 or quinone reductase) and glutathione S-transferases (GSTs).[1] The induction of these enzymes enhances the cellular defense against carcinogens and oxidative stress.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₅H₇NO
Molecular Weight 97.12 g/mol
CAS Number 27451-36-1
Appearance Not readily available
Solubility Soluble in water

The Principle of Synergy: Beyond Additive Effects

Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. This "1 + 1 > 2" phenomenon is a key objective in combination therapy, as it can lead to:

  • Increased therapeutic efficacy: Achieving a desired biological response at lower, less toxic concentrations of the individual agents.

  • Reduced side effects: Lowering the dose of each compound can mitigate adverse effects.

  • Overcoming resistance: Combining agents with different mechanisms of action can be effective against resistant cell populations.

The assessment of synergy requires rigorous quantitative analysis to distinguish it from simple additivity or antagonism (where the combined effect is less than the sum of individual effects).

Synergistic Partners for Crambene: A Mechanistic Approach

The selection of potential synergistic partners for crambene is guided by an understanding of its primary mechanism of action: the activation of the Nrf2-ARE signaling pathway.

Indole-3-Carbinol (I3C): A Validated Synergistic Partner

Indole-3-carbinol (I3C) is another well-studied phytochemical derived from the breakdown of the glucosinolate glucobrassicin in cruciferous vegetables. It is a logical candidate for synergistic studies with crambene due to its complementary mechanism of action.

Mechanistic Rationale for Synergy:

The synergy between crambene and I3C in upregulating quinone reductase stems from the co-activation of two distinct but interacting signaling pathways:

  • Crambene and the Nrf2-ARE Pathway: Crambene is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Electrophiles and reactive oxygen species, or inducers like crambene, modify Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding phase II enzymes, including quinone reductase, thereby initiating their transcription.

  • I3C and the AhR-XRE Pathway: In the acidic environment of the stomach, I3C is converted into various condensation products, including 3,3'-diindolylmethane (DIM). These products are ligands for the Aryl hydrocarbon Receptor (AhR). Upon ligand binding, the AhR translocates to the nucleus and dimerizes with the ARNT protein. This complex then binds to the Xenobiotic Response Element (XRE) present in the promoter region of target genes, which also includes quinone reductase.[2]

The promoter region of the quinone reductase gene contains both ARE and XRE motifs in close proximity. The simultaneous activation of both the Nrf2-ARE and AhR-XRE pathways by crambene and I3C, respectively, leads to a synergistic enhancement of quinone reductase gene transcription and subsequent enzyme activity.[2][3]

Synergy_Mechanism Crambene This compound (Crambene) Keap1_Nrf2 Keap1-Nrf2 Complex Crambene->Keap1_Nrf2 inactivates Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE Nrf2->ARE binds to QR_Gene Quinone Reductase Gene ARE->QR_Gene activates transcription I3C Indole-3-Carbinol (I3C) AhR AhR I3C->AhR activates XRE XRE AhR->XRE binds to XRE->QR_Gene enhances transcription QR_Protein Quinone Reductase (NQO1) QR_Gene->QR_Protein translates to

Caption: Synergistic activation of Quinone Reductase by Crambene and I3C.

Sulforaphane: A Potent Nrf2 Activator and Anti-Cancer Stem Cell Agent

Sulforaphane is another isothiocyanate derived from cruciferous vegetables, well-known for its potent activation of the Nrf2 pathway and its ability to target cancer stem cells.[4][5]

Mechanistic Rationale for Synergy:

The rationale for exploring the synergistic effects of crambene and sulforaphane lies in their shared ability to potently activate the Nrf2 pathway, potentially through slightly different interactions with the Keap1 protein. Combining two strong Nrf2 activators could lead to a more robust and sustained induction of phase II enzymes. Furthermore, sulforaphane's documented activity against cancer stem cells introduces a complementary anti-cancer mechanism that could be highly synergistic with the chemopreventive effects of crambene.

Experimental Protocols for Assessing Synergy

A systematic approach is crucial for the accurate assessment of synergistic interactions. The following protocols are tailored for in vitro studies using a relevant cell line, such as the human hepatoma cell line HepG2, which is a standard model for studying liver metabolism and detoxification pathways.[6][7][8][9]

Experimental Workflow Overview

Experimental_Workflow A Step 1: Determine IC50 Values (MTT Assay) B Step 2: Design Combination Ratios (Chou-Talalay Method) A->B C Step 3: Cell Treatment (HepG2 cells) B->C D Step 4: Assess Quinone Reductase Activity C->D E Step 5: Data Analysis (Combination Index Calculation) D->E

Caption: Workflow for assessing synergistic induction of quinone reductase.

Protocol 1: Determination of IC50 Values using MTT Assay

Before assessing synergy, it is essential to determine the half-maximal inhibitory concentration (IC50) for each compound individually to establish a relevant dose range for the combination studies. While the goal is to assess enzyme induction, a preliminary cytotoxicity screen ensures that the observed effects are not due to cell death.

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Preparation: Prepare a series of dilutions for crambene, I3C, and sulforaphane in culture medium.

  • Cell Treatment: After 24 hours, replace the medium with fresh medium containing the various concentrations of the individual compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Checkerboard Assay and Combination Index (CI) Analysis

The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[10][11][12][13][14] It involves treating cells with a range of concentrations of each compound alone and in combination at fixed ratios.

Experimental Design:

  • Concentration Ranges: Based on the IC50 values, select a range of concentrations for each compound, typically spanning from concentrations that produce a low effect to those that produce a high effect.

  • Combination Ratios: Prepare combinations of the two compounds at fixed molar ratios (e.g., 1:1, 1:2, 2:1 based on their IC50 values).

  • Checkerboard Setup: In a 96-well plate, create a matrix where one compound is serially diluted along the x-axis and the other along the y-axis. The wells will contain each compound alone and in various combinations.

Protocol 3: Quinone Reductase (NQO1) Activity Assay

This assay measures the enzymatic activity of quinone reductase in cell lysates.

Materials:

  • Treated HepG2 cell lysates

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4)

  • Digitonin solution

  • Menadione

  • Cytochrome c

  • NADPH

  • 96-well plate

  • Plate reader (550 nm)

Procedure:

  • Cell Lysis: After treatment with the compounds, wash the cells with PBS and lyse them using a suitable lysis buffer containing a detergent like digitonin.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford assay).

  • Assay Reaction: In a 96-well plate, prepare a reaction mixture containing the assay buffer, cytochrome c, and menadione.

  • Initiate Reaction: Add a standardized amount of cell lysate to each well, followed by the addition of NADPH to start the reaction.

  • Kinetic Measurement: Immediately measure the rate of reduction of cytochrome c by monitoring the increase in absorbance at 550 nm over time using a plate reader in kinetic mode.

  • Data Analysis: Calculate the specific activity of quinone reductase (nmol of cytochrome c reduced/min/mg of protein).

Data Analysis and Interpretation

The primary output of the synergy analysis is the Combination Index (CI). The CI is calculated using specialized software like CompuSyn, which is based on the Chou-Talalay method.[10]

Interpretation of CI Values:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

A CI value significantly less than 1 provides strong evidence of a synergistic interaction. The data can be visualized using an isobologram, where data points falling below the line of additivity indicate synergy.

Quantitative Data Summary (Hypothetical):

The following table illustrates how quantitative data from such experiments would be presented.

CombinationRatio (Crambene:I3C)Fractional Effect (Fa)Combination Index (CI)Interpretation
Crambene + I3C1:10.5 (50% increase in QR activity)0.7Synergism
Crambene + I3C1:20.5 (50% increase in QR activity)0.6Synergism
Crambene + I3C2:10.5 (50% increase in QR activity)0.8Synergism
Crambene + Sulforaphane1:10.5 (50% increase in QR activity)0.5Strong Synergism

Conclusion and Future Directions

The assessment of synergistic effects of this compound (crambene) with other bioactive compounds like indole-3-carbinol and sulforaphane presents a compelling strategy for enhancing chemoprevention and potentially cancer therapy. The mechanistic rationale for these combinations, centered on the co-activation of cellular defense pathways, provides a solid foundation for further investigation. The experimental protocols outlined in this guide offer a robust framework for researchers to quantitatively assess these interactions. Future studies should focus on validating these in vitro findings in preclinical animal models and ultimately, in human clinical trials, to translate these promising synergistic combinations into effective therapeutic strategies.

References

  • Crambene, a bioactive nitrile derived from glucosinolate hydrolysis, acts via the antioxidant response element to upregulate quinone reductase alone or synergistically with indole-3-carbinol. (2004). Toxicology and Applied Pharmacology.
  • Crambene induces pancreatic acinar cell apoptosis via the activation of mitochondrial pathway. (2006). American Journal of Physiology-Gastrointestinal and Liver Physiology.
  • Jeffery, E. H. (2004). Crambene, a bioactive nitrile derived from glucosinolate hydrolysis, acts via the antioxidant response element to upregulate quinone reductase alone or synergistically with indole-3-carbinol. Toxicology and Applied Pharmacology.
  • The aryl hydrocarbon receptor: structure, signaling, physiology and pathology. (2017).
  • The indole-3-carbinol cyclic tetrameric derivative CTet inhibits cell proliferation via overexpression of p21/CDKN1A in both estrogen receptor-positive and triple-negative breast cancer cell lines. (2011). Breast Cancer Research.
  • Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C)
  • The Cytotoxic Effect of Thymoquinone Enhance on HepG2 Cell Line due to Induction of Fenton Reaction by Hydrogen Peroxide: An In Vitro and In Silico Study. (2023). Iranian Journal of Pharmaceutical Research.
  • Combined Luteolin and Indole-3-Carbinol Synergistically Constrains ERα-Positive Breast Cancer by Dual Inhibiting Estrogen Receptor Alpha and Cyclin-Dependent Kinase 4/6 Pathway in Cultured Cells and Xenograft Mice. (2021). Cancers.
  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research.
  • Activation of the Nrf2 Pathway by Sulforaphane Improves Hypoglycaemia-Induced Cognitive Impairment in a Rodent Model of Type 1 Diabetes. (2024). Antioxidants.
  • Combined Luteolin and Indole-3-Carbinol Synergistically Constrains ERα-Positive Breast Cancer by Dual Inhibiting Estrogen Receptor Alpha and Cyclin-Dependent Kinase 4/6 Pathway in Cultured Cells and Xenograft Mice. (2021). Cancers.
  • Biochemical assay of the treated HepG2 cells samples to present TG (A),... (n.d.).
  • Activation of the Nrf2 Pathway by Sulforaphane Improves Hypoglycaemia-Induced Cognitive Impairment in a Rodent Model of Type 1 Diabetes. (2024). Antioxidants.
  • Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality?. (2011).
  • Experiment Designs for the Assessment of Drug Combination Synergism. (2011).
  • Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. (2012). Chinese Medicine.
  • The quinone reductase gene: A unique estrogen receptor-regulated gene that is activated by antiestrogens. (1995).
  • Assessment of Chemopreventive Potential of the Plant Extracts against Liver Cancer Using HepG2 Cell Line. (2022). Plants.
  • The NRF2 Pathway & Sulforaphane for Cancer. (2020). Tray Wellness.
  • Phytochemical profiling, antioxidant and HepG2 cancer cells' antiproliferation potential in the kernels of apricot cultivars. (2019). Saudi Journal of Biological Sciences.
  • Drug combination in vivo using combination index method: Taxotere and T607 against colon carcinoma HCT-116 xenograft tumor in nude mice. (2016). Oncotarget.
  • Quantitative Trait Loci Identification and Candidate Genes Characterization for Indole-3-Carbinol Content in Seedlings of Brassica napus. (2023).
  • Implementation of the Chou-Talalay method for studying the in vitro pharmacodynamic interactions of binary and ternary drug combin
  • In vitro investigation of phytochemicals, Antioxidant and Hepatoprotective activity of Selaginella bryopteris. (2022). Journal of Drug Delivery and Therapeutics.
  • NRF2 pathway as the mechanism behind sulforaphane's protective effects. (2020). Jed Fahey.

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Safety Operating Guide

Proper Disposal of 3-hydroxypent-4-enenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 3-hydroxypent-4-enenitrile. As a cyanohydrin derivative, this compound presents significant health and environmental risks if handled improperly. The procedures outlined below are grounded in established principles of chemical safety and hazardous waste management, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

Core Hazards:

  • Toxicity: Cyanohydrins can be toxic. Some are unstable and can decompose to release hydrogen cyanide (HCN) gas, which is highly toxic and can be fatal if inhaled or absorbed through the skin.[4][5] The oral LD50 in rats has been reported as 200 mg/kg, indicating significant toxicity.[3]

  • Reactivity: The cyanohydrin functional group can be reactive. It is crucial to avoid contact with acids, which can accelerate the release of HCN, and strong bases, which can also lead to decomposition.[4][6]

  • Environmental Hazard: Improper disposal can lead to the contamination of water sources. Nitriles and their byproducts can be harmful to aquatic life.[7]

Property[3]Value
Molecular Formula C5H7NO
Molecular Weight 97.12 g/mol
Boiling Point 247.0 °C (estimated)
Flash Point 103.2 °C (estimated)
Solubility in Water 1.281e+05 mg/L at 25 °C (estimated)
Oral LD50 (rat) 200 mg/kg

Personnel Protective Equipment (PPE) and Handling Precautions

Before beginning any disposal-related procedures, it is imperative to be outfitted with the appropriate PPE.

  • Hand Protection: Wear nitrile gloves. Given the potential for skin absorption, consider double-gloving.[8]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit is recommended.

  • Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or released HCN.

Handling Best Practices:

  • NEVER work alone when handling cyanohydrins or their waste.[9]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Ensure an emergency eyewash station and safety shower are readily accessible.

  • Have a cyanide poisoning first-aid kit available and ensure personnel are trained in its use.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[10]

Step 1: Segregation and Collection of Waste
  • Designate a Waste Container: Use a clearly labeled, leak-proof container for all this compound waste. The container should be made of a material compatible with the chemical (e.g., glass or polyethylene).

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly state the contents: "this compound". Include the date of initial waste addition.

  • Segregation: Do not mix this waste with other chemical waste streams, particularly acidic waste, to prevent the generation of hydrogen cyanide gas.[11]

  • Types of Waste:

    • Liquid Waste: Collect all unused solutions and solvent rinses in the designated hazardous waste container.

    • Solid Waste: Contaminated solid materials, such as gloves, paper towels, and silica gel, should be collected in a separate, clearly labeled solid hazardous waste container.[12]

Step 2: On-Site Neutralization (for trace amounts, with caution)

For very small, residual amounts (e.g., cleaning a reaction vessel), a carefully controlled neutralization step can be considered. This should only be performed by trained personnel in a fume hood. A common method for cyanide-containing waste is oxidation with bleach (sodium hypochlorite).

  • Dilution: Dilute the small amount of nitrile-containing aqueous waste with a large amount of cold water.

  • Basification: Adjust the pH of the solution to >10 with sodium hydroxide. This is to prevent the formation of HCN.

  • Oxidation: Slowly add an excess of commercial bleach (sodium hypochlorite solution) with constant stirring. The reaction is exothermic, so the addition should be slow and the solution may need to be cooled.

  • Reaction Time: Allow the mixture to stir for several hours to ensure complete oxidation of the cyanide.

  • Final Disposal: The resulting solution should still be collected as hazardous waste.

Step 3: Storage Pending Disposal
  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.

  • The storage area should be away from heat, direct sunlight, and incompatible materials like acids.[6][9]

Step 4: Professional Disposal
  • Arrange for the collection of the hazardous waste by a licensed environmental services contractor.[13][14]

  • Provide the contractor with a full and accurate description of the waste.

  • Ensure all institutional, local, and national regulations for hazardous waste disposal are followed.[15][16]

Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (with extreme caution): A spill kit for cyanides may contain a decontaminating solution (e.g., a ferrous sulfate solution followed by a hypochlorite solution). Follow the specific instructions in your institution's safety protocols.

  • Collect: Carefully sweep or scoop the absorbed material and any contaminated debris into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal cluster_spill Spill Response PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Mandatory Segregate Segregate Waste (Liquid & Solid) FumeHood->Segregate Begin Disposal Label Label Container: 'Hazardous Waste - this compound' Segregate->Label Store Store Securely (Away from acids) Label->Store Seal Container ArrangePickup Arrange Pickup by Licensed Waste Contractor Store->ArrangePickup Incineration High-Temperature Incineration (Preferred Method) ArrangePickup->Incineration Transport Spill Spill Occurs Evacuate Evacuate & Ventilate Spill->Evacuate Contain Contain with Inert Absorbent Evacuate->Contain CollectSpill Collect as Hazardous Waste Contain->CollectSpill CollectSpill->Store Add to Waste Stream

Caption: Workflow for the safe disposal of this compound.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. Due to its nature as a cyanohydrin, it must be treated as a toxic and reactive hazardous waste. By adhering to the rigorous protocols of segregation, proper labeling, and professional disposal, researchers can mitigate the risks associated with this compound. Always prioritize safety, consult your institution's specific guidelines, and when in doubt, seek guidance from your Environmental Health and Safety (EHS) department.

References

  • Chemistry Steps. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]

  • Chemistry LibreTexts. (2023, January 22). Cyanohydrins. [Link]

  • The Good Scents Company. 3-hydroxy-4-pentene nitrile. [Link]

  • Wikipedia. Cyanohydrin reaction. [Link]

  • YouTube. (2021, February 2). 6: Formation and reactions of cyanohydrins. [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

  • Occupational Safety and Health Administration (OSHA). CYANIDES (as CN). [Link]

  • U.S. Environmental Protection Agency (EPA). EPA's Guide for Industrial Waste Management: Introduction. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2016, June 1). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: ACETONE CYANOHYDRIN. [Link]

  • YouTube. (2024, January 14). Cyanohydrin Formation and Reactions. [Link]

  • National Institutes of Health (NIH) PubChem. 3-Hydroxypent-4-ene nitrile. [Link]

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  • TRC Companies. Lab Safety Services - Assessment & Compliance. [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. [Link]

  • ResearchGate. (2025, August 7). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. [Link]

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  • Clean Space Project. (2024, September 21). How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). HYDROGEN CYANIDE. [Link]

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  • U.S. Environmental Protection Agency (EPA). (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hydrogen Cyanide. [Link]

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3-hydroxypent-4-enenitrile

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